AR-C102222
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFMOBYDHGJDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AR-C102222: A Deep Dive into its Mechanism of Action as a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in the pathophysiology of various inflammatory and pain states. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This compound exerts its therapeutic effects by selectively binding to and inhibiting the activity of the iNOS enzyme. iNOS, unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), is not typically present in resting cells. Its expression is induced by pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a highly reactive free radical that contributes to tissue damage, inflammation, and the sensitization of pain pathways.
The selectivity of this compound for iNOS over eNOS and nNOS is a critical aspect of its therapeutic potential, as the constitutive production of NO by eNOS and nNOS is essential for maintaining physiological functions such as vasodilation and neurotransmission.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.
| Parameter | Species | iNOS | eNOS | nNOS | Selectivity (iNOS vs. eNOS) | Reference |
| IC50 | Human | Potent (nanomolar range) | Micromolar range | - | ~3000-fold | [1] |
Note: Specific IC50 values can vary depending on the assay conditions. The data presented represents a general summary of the available literature.
Signaling Pathways Modulated by this compound
By inhibiting iNOS, this compound effectively curtails the production of nitric oxide in inflammatory and pathological conditions. This has significant downstream consequences on various signaling pathways implicated in inflammation and pain.
iNOS Induction and Activation Pathway
The expression of iNOS is a tightly regulated process initiated by inflammatory signals. Understanding this pathway is crucial to appreciating the context in which this compound acts.
Figure 1: Simplified signaling pathway of iNOS induction by inflammatory stimuli.
Downstream Effects of iNOS Inhibition by this compound
Once iNOS is expressed, it catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. This compound directly targets the iNOS protein, preventing this reaction.
Figure 2: Direct inhibitory action of this compound on iNOS activity.
A key downstream signaling pathway affected by NO is the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is involved in pain signal transmission.
Figure 3: NO/cGMP/PKG signaling pathway in pain transmission.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and cell-based assays. Below are representative protocols for key experiments.
In Vitro iNOS Enzyme Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified iNOS.
Objective: To determine the IC50 value of this compound for iNOS.
Materials:
-
Purified recombinant iNOS enzyme
-
L-[3H]Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
This compound
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and BH4.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified iNOS enzyme.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Start the enzymatic reaction by adding L-[3H]Arginine.
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate the product, L-[3H]Citrulline, from the substrate, L-[3H]Arginine, using cation exchange chromatography.
-
Quantify the amount of L-[3H]Citrulline produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
References
AR-C102222: A Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound. Detailed experimental protocols from key studies are presented, alongside a quantitative summary of its inhibitory activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. As of the latest available information, the clinical development status of this compound has not been publicly disclosed.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathological processes. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The inducible isoform, iNOS (or NOS2), is typically expressed in response to pro-inflammatory stimuli, such as cytokines and microbial products, leading to the production of large and sustained amounts of NO. This overproduction of NO by iNOS is a key contributor to the pathogenesis of inflammatory diseases and chronic pain conditions. Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy. This compound is a spirocyclic fluoropiperidine quinazoline derivative that has demonstrated high selectivity and potency as an iNOS inhibitor in preclinical studies.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the activity of the iNOS enzyme. By binding to the active site of iNOS, it competitively blocks the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide. This reduction in NO synthesis in inflammatory and pain-related tissues is the primary mechanism underlying its therapeutic potential.
Quantitative Data
The inhibitory potency and selectivity of this compound against the three main NOS isoforms are summarized in the table below. The data highlights the compound's significant selectivity for iNOS over both endothelial NOS (eNOS) and neuronal NOS (nNOS).
| Enzyme | IC50 (nM) | Selectivity vs. iNOS |
| iNOS | 35 | - |
| eNOS | 105,000 | ~3000-fold |
| nNOS | 700 | ~20-fold |
Note: IC50 values for eNOS and nNOS are calculated based on the reported 3,000-fold and 20-fold selectivity, respectively, relative to the iNOS IC50 of 35 nM.
Preclinical Efficacy
This compound has demonstrated significant efficacy in various rodent models of inflammation and pain.
Inflammatory Pain
In a model of arachidonic acid-induced ear inflammation in mice, oral administration of this compound at a dose of 100 mg/kg resulted in a significant reduction in inflammation.[1]
Neuropathic Pain
In a rat model of neuropathic pain induced by L5 spinal nerve ligation (SNL), intraperitoneal administration of this compound at 30 mg/kg significantly reduced tactile allodynia.[1]
Post-operative Pain
The efficacy of this compound in a model of post-operative pain was also demonstrated, where a 30 mg/kg intraperitoneal dose significantly attenuated tactile allodynia following hindpaw incision.[1]
Inflammatory Hyperalgesia
In a rat model of Freund's complete adjuvant (FCA)-induced hyperalgesia, a 100 mg/kg oral dose of this compound was shown to attenuate mechanical hyperalgesia.[1]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Arachidonic Acid-Induced Ear Inflammation
-
Animal Model: Male ICR mice.
-
Procedure:
-
A solution of arachidonic acid (specific concentration and volume as used in the primary study) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
This compound (100 mg/kg) or vehicle is administered orally at a specified time point before or after the arachidonic acid application.
-
At a predetermined time after induction of inflammation, the thickness of both ears is measured using a digital caliper.
-
The degree of inflammation is quantified as the difference in thickness between the right and left ears.
-
-
Endpoint: Reduction in ear edema (thickness) in the this compound-treated group compared to the vehicle-treated group.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is established.
-
Freund's Complete Adjuvant is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.
-
This compound (100 mg/kg) or vehicle is administered orally at specified time points following FCA injection.
-
Paw withdrawal thresholds are reassessed at various time points after drug administration.
-
-
Endpoint: Attenuation of the FCA-induced decrease in paw withdrawal threshold in the this compound-treated group compared to the vehicle group.
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, the left L5 spinal nerve is isolated and tightly ligated with silk suture.
-
A sham surgery, where the nerve is exposed but not ligated, is performed on a control group of animals.
-
Following a post-operative recovery period to allow for the development of neuropathic pain behaviors, baseline tactile allodynia is assessed using von Frey filaments.
-
This compound (30 mg/kg) or vehicle is administered intraperitoneally.
-
Tactile allodynia is reassessed at multiple time points after drug administration.
-
-
Endpoint: Increase in the paw withdrawal threshold in response to mechanical stimulation in the this compound-treated group compared to the vehicle group.
Signaling Pathways and Experimental Workflows
iNOS Signaling Pathway and Inhibition by this compound
Caption: The iNOS signaling pathway is activated by inflammatory stimuli, leading to the production of nitric oxide and subsequent pathophysiological effects. This compound selectively inhibits the iNOS enzyme, blocking this cascade.
Experimental Workflow for Preclinical Evaluation of this compound in a Neuropathic Pain Model
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of neuropathic pain, from model induction to data analysis.
Clinical Development Status
As of the latest available information, there is no publicly disclosed information regarding the clinical trial status of this compound. Searches of clinical trial registries and pharmaceutical company pipelines did not yield any results for this compound.
Conclusion
This compound is a potent and highly selective inhibitor of iNOS with demonstrated efficacy in multiple preclinical models of inflammatory and neuropathic pain. Its well-defined mechanism of action and strong preclinical data package suggest its potential as a therapeutic candidate for conditions characterized by iNOS-mediated pathology. Further investigation into its clinical development will be necessary to ascertain its therapeutic utility in humans.
References
The Discovery and Synthesis of AR-C102222: A Selective iNOS Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key in vitro and in vivo assays, a summary of its inhibitory potency and selectivity, and a visualization of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective iNOS inhibition.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[2] While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling in neurotransmission and vasodilation, iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins.[1][3] The large and sustained amounts of NO produced by iNOS can be cytotoxic and contribute to the tissue damage and inflammation seen in conditions like rheumatoid arthritis, inflammatory bowel disease, and septic shock.[3]
The development of selective iNOS inhibitors is a promising therapeutic strategy for a variety of inflammatory disorders and pain.[4] this compound, a spirocyclic quinazoline derivative, has emerged as a highly selective and potent inhibitor of iNOS.[5][6] It has demonstrated significant anti-inflammatory and antinociceptive effects in several rodent models of pain and inflammation.[4] This guide details the scientific journey of this compound, from its chemical synthesis to its biological characterization.
Discovery and Synthesis
This compound belongs to the class of spirocyclic quinazoline compounds.[5] The design and synthesis of such selective iNOS inhibitors often involve an "anchored plasticity approach," where a core chemical structure binds to a conserved region of the enzyme's active site, while bulkier, rigid substituents extend into less conserved, isozyme-specific pockets.[5] This approach allows for the development of inhibitors with high selectivity for iNOS over the other NOS isoforms.
While the precise, step-by-step synthesis of this compound is proprietary, a general synthetic strategy for spiro[indole-quinazoline] derivatives, a related class of compounds, involves a one-pot multicomponent reaction.[7] This typically includes the condensation of an isatin derivative with a dimedone and a source of ammonia or an amine, often under mild, environmentally friendly conditions.[7] The synthesis of this compound, being a spirocyclic fluoropiperidine quinazoline, would likely involve a more complex, multi-step synthesis to construct the fluorinated piperidine and quinazoline ring systems with the desired stereochemistry.[6]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of iNOS, likely by competing with the natural substrate, L-arginine, for binding to the enzyme's active site.[5] The inhibition of iNOS by this compound prevents the conversion of L-arginine to L-citrulline and nitric oxide. This reduction in NO production in inflammatory conditions helps to mitigate the cytotoxic and pro-inflammatory effects of excessive NO.
The general signaling pathway for nitric oxide is initiated by the synthesis of NO by NOS enzymes. NO, being a small and diffusible molecule, can then activate soluble guanylyl cyclase (sGC) in target cells.[2] This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, resulting in a variety of physiological responses.[2] In the context of inflammation, the high levels of NO produced by iNOS can also react with superoxide radicals to form peroxynitrite, a highly reactive and damaging molecule.[2]
Quantitative Data
This compound is distinguished by its high potency and selectivity for iNOS. The following table summarizes the key quantitative data reported for this compound and related compounds.
| Compound | Target | IC50 | Selectivity vs. eNOS | Reference |
| This compound | iNOS | Potent (nM range) | ~3000-fold | [5] |
| Quinazoline 1 | iNOS | 1.2 µM | - | [5] |
| Quinazoline 2 | iNOS | 0.2 µM | - | [5] |
| Spirocyclic Quinazoline 4 | iNOS | 10 nM | 125-fold | [5] |
| Spirocyclic Quinazoline 5 | iNOS | 20 nM | 250-fold | [5] |
Experimental Protocols
The biological activity of this compound has been characterized using a variety of in vitro and in vivo assays. The following sections provide detailed methodologies for some of the key experiments.
In Vitro iNOS Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of iNOS. A common method involves measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant iNOS enzyme
-
[³H]-L-arginine
-
NADPH
-
Cofactors (FAD, FMN, BH4, Calmodulin)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and cofactors.
-
Add the purified iNOS enzyme to the reaction mixture.
-
Add varying concentrations of this compound or a vehicle control to the mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing the cation exchange resin to separate the unreacted [³H]-L-arginine (which binds to the resin) from the [³H]-L-citrulline product (which flows through).
-
Collect the eluate containing [³H]-L-citrulline.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of iNOS activity for each concentration of this compound and determine the IC50 value.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit iNOS activity in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add 100 µL of the supernatant and 100 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percent inhibition of NO production for each concentration of this compound and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic animal model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carrageenan (1% solution in sterile saline)
-
Plethysmometer or calipers
-
This compound formulation for oral or intraperitoneal administration
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 1 hour), measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound that demonstrates the potential of selective iNOS inhibition for the treatment of inflammatory diseases and pain. Its high potency and selectivity for iNOS over other NOS isoforms make it a superior candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of iNOS-targeted therapies. The continued investigation into compounds like this compound will undoubtedly contribute to a deeper understanding of the role of iNOS in human disease and may ultimately lead to the development of novel and effective treatments.
References
- 1. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation [mdpi.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
AR-C102222: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and pain pathways. Its ability to competitively block iNOS with high selectivity over endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable tool for research into the pathological roles of excessive nitric oxide (NO) production. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed methodologies for key experiments and visualizations of relevant pathways.
Chemical Properties and Structure
This compound, a spirocyclic fluoropiperidine quinazoline, possesses a unique chemical architecture that contributes to its high affinity and selectivity for the iNOS enzyme.
| Property | Value | Source |
| Chemical Name | 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile hydrochloride | [1] |
| Molecular Formula | C₁₉H₁₇ClF₂N₆O | [1] |
| Molecular Weight | 418.83 g/mol | [1] |
| CAS Number | 253771-21-0 | [1] |
| SMILES String | NC1=NC2(CCN(CC2)C(=O)C2=CC=C(C#N)N=C2)NC2=C1C(F)=CC=C2F | [1] |
| InChI Key | Not explicitly found in search results. | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| Melting Point | Not explicitly found in search results. | |
| Boiling Point | Not explicitly found in search results. |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of iNOS.[2] The overproduction of nitric oxide (NO) by iNOS is a critical factor in the pathophysiology of various inflammatory conditions and pain states. By selectively blocking the active site of iNOS, this compound prevents the conversion of L-arginine to L-citrulline and NO, thereby mitigating the downstream effects of excessive NO.
The signaling pathway affected by this compound is central to the inflammatory cascade. In response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins, various cells, including macrophages and neutrophils, upregulate the expression of iNOS. The resulting high concentrations of NO contribute to vasodilation, increased vascular permeability, and the formation of cytotoxic reactive nitrogen species, all of which are hallmarks of inflammation. Furthermore, NO can directly sensitize nociceptors, contributing to the perception of pain.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound was not explicitly available in the searched literature, a key publication points to a "diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles."[1] Researchers interested in the synthesis would need to consult this primary literature for the specific reaction conditions and purification methods. A general workflow for the synthesis of similar complex heterocyclic compounds is outlined below.
In Vitro iNOS Inhibition Assay
The potency of this compound as an iNOS inhibitor is typically determined using an in vitro enzyme assay. The following is a general protocol based on commonly used methods.
Objective: To determine the IC₅₀ value of this compound for the inhibition of iNOS.
Materials:
-
Recombinant iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (for colorimetric detection of nitrite, a stable oxidation product of NO)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH₄.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add Griess Reagent to each well to quantify the amount of nitrite produced.
-
Measure the absorbance at the appropriate wavelength (typically ~540 nm) using a microplate reader.
-
Calculate the percentage of iNOS inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Models of Pain and Inflammation
The anti-inflammatory and antinociceptive effects of this compound have been demonstrated in several rodent models.[3]
1. Acetic Acid-Induced Writhing Test (Visceral Pain) [4][5][6][7]
-
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to mice.
-
After a set pre-treatment time, inject a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (Inflammatory Pain) [8][9][10][11][12]
-
Principle: Injection of FCA into the paw induces a localized and persistent inflammation, resulting in thermal and mechanical hyperalgesia (an increased sensitivity to painful stimuli).
-
Procedure:
-
Induce inflammation by injecting FCA into the plantar surface of one hind paw of a rat or mouse.
-
At a time point when inflammation and hyperalgesia are established (e.g., 24 hours post-FCA), administer this compound or vehicle.
-
Assess mechanical hyperalgesia using von Frey filaments (calibrated filaments applied to the paw to determine the withdrawal threshold) or thermal hyperalgesia using a plantar test device (radiant heat source applied to the paw to measure withdrawal latency).
-
An increase in the paw withdrawal threshold or latency in the this compound-treated group compared to the vehicle group indicates an antihyperalgesic effect.
-
3. Spinal Nerve Ligation (SNL) Model (Neuropathic Pain) [13][14][15][16][17]
-
Principle: Ligation of a spinal nerve (e.g., L5) in rats produces a model of neuropathic pain characterized by tactile allodynia (pain in response to a normally non-painful stimulus).
-
Procedure:
-
Surgically ligate the L5 spinal nerve.
-
Allow the animals to recover and for neuropathic pain behaviors to develop (typically several days).
-
Administer this compound or vehicle.
-
Assess tactile allodynia by measuring the paw withdrawal threshold to von Frey filaments.
-
An increase in the paw withdrawal threshold in the treated group indicates an anti-allodynic effect.
-
4. Hindpaw Incision Model (Post-Operative Pain) [18][19][20][21]
-
Principle: A surgical incision in the plantar surface of the hindpaw mimics post-operative pain, leading to mechanical allodynia and thermal hyperalgesia.
-
Procedure:
-
Make a longitudinal incision through the skin and fascia of the plantar aspect of one hindpaw in an anesthetized rodent.
-
After recovery, administer this compound or vehicle at a specific time point post-incision.
-
Measure mechanical allodynia and/or thermal hyperalgesia as described in the FCA model.
-
A reversal of the decreased withdrawal threshold or latency indicates an analgesic effect.
-
Biological Activity Data
| Assay | Species | Effect | IC₅₀ / Dose | Source |
| iNOS Inhibition | - | Potent, competitive inhibition | 37 nM | [2] |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | Significant reduction in inflammation | 100 mg/kg, p.o. | [3] |
| Freund's Complete Adjuvant-Induced Hyperalgesia | Rodent | Attenuation of mechanical hyperalgesia | 100 mg/kg, p.o. | [3] |
| Acetic Acid-Induced Writhing | Mouse | Attenuation of writhing | 100 mg/kg, p.o. | [3] |
| L5 Spinal Nerve Ligation (SNL) | Rodent | Significant reduction of tactile allodynia | 30 mg/kg, i.p. | [3] |
| Hindpaw Incision (INC) | Rodent | Significant reduction of tactile allodynia | 30 mg/kg, i.p. | [3] |
Conclusion
This compound is a well-characterized and highly selective inhibitor of inducible nitric oxide synthase. Its chemical structure and properties confer potent in vitro and in vivo activity in models of inflammation and pain. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support researchers in utilizing this compound as a tool to further investigate the roles of iNOS in various physiological and pathological processes and to aid in the development of novel therapeutic agents. Further research to fully elucidate its synthesis and a broader range of physicochemical properties will enhance its utility in the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Spinal nerve ligation [bio-protocol.org]
- 16. criver.com [criver.com]
- 17. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deep hind paw incision model [protocols.io]
- 19. Comparison of Pain-Like behaviors in two surgical incision animal models in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the iNOS Signaling Pathway and the Selective Inhibitor AR-C102222
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inducible nitric oxide synthase (iNOS) signaling pathway, a critical mediator of inflammatory processes. It further details the characteristics and mechanism of action of AR-C102222, a selective inhibitor of iNOS with therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in inflammation research and the development of novel anti-inflammatory drugs.
The iNOS Signaling Pathway: A Central Axis of Inflammation
Inducible nitric oxide synthase (iNOS or NOS2) is a key enzyme responsible for the production of large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule, in response to immunological stimuli.[1] Unlike the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is transcriptionally regulated and is not dependent on intracellular calcium concentrations for its activity.[2] The overexpression of iNOS and the subsequent high-output of NO are implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.
The activation of the iNOS signaling pathway is a complex process initiated by pro-inflammatory cytokines and microbial products, such as lipopolysaccharide (LPS).[1][3] Two major signaling cascades converge to induce the transcription of the NOS2 gene: the Nuclear Factor-kappa B (NF-κB) pathway and the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
NF-κB-Mediated iNOS Induction
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers, typically composed of p50 and p65 subunits, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), or by LPS through Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated.[3][5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific κB sites in the promoter region of the NOS2 gene, thereby initiating its transcription.[5][6]
JAK-STAT-Mediated iNOS Induction
The JAK-STAT pathway is another critical route for iNOS expression, particularly in response to interferons, such as Interferon-gamma (IFN-γ).[7][8] Binding of IFN-γ to its receptor activates associated Janus kinases (JAKs), typically JAK1 and JAK2.[9] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[9][10] Once docked, STAT1 is phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus.[9] In the nucleus, STAT1 dimers bind to specific DNA elements in the NOS2 promoter, often working in concert with other transcription factors like Interferon Regulatory Factor 1 (IRF-1), to drive iNOS transcription.[7]
This compound: A Selective iNOS Inhibitor
This compound is a potent and selective inhibitor of the iNOS enzyme.[11] Its selectivity for iNOS over the constitutive isoforms, eNOS and nNOS, is a critical feature, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects, such as hypertension (due to eNOS inhibition) and neurological disturbances (due to nNOS inhibition).
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (iNOS) | 0.9 µM | Human | DLD-1 cells (inhibitory activity against synthesis) | MedchemExpress |
| IC50 (iNOS) | 170 nM | Human | DLD-1 cells (inhibition after 1 hr) | MedchemExpress |
| Selectivity | >3000-fold | Human | Selectivity for iNOS over eNOS | [12] |
IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action
This compound acts as a competitive inhibitor of iNOS. This means that it binds to the active site of the enzyme, the same site where the natural substrate, L-arginine, binds. By occupying the active site, this compound prevents L-arginine from binding and being converted to nitric oxide, thereby reducing the production of NO.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the iNOS pathway and its inhibitors.
Cell-Based Assay for iNOS Inhibition
This protocol describes a method to assess the inhibitory effect of compounds like this compound on iNOS activity in a cellular context.
Objective: To determine the IC50 of a test compound for iNOS inhibition in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/mL in DMEM and incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (and a vehicle control) for 20 minutes.[13]
-
iNOS Induction: Stimulate the cells with LPS (0.1 µg/mL) and IFN-γ (50 U/mL) to induce iNOS expression.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Nitrite Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of the Griess reagent (a mixture of equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions) to each well.[14]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the stimulated vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro iNOS Enzyme Activity Assay
This protocol outlines a method to directly measure the enzymatic activity of purified iNOS and the inhibitory effect of compounds.
Objective: To determine the direct inhibitory effect of a test compound on the catalytic activity of purified iNOS.
Materials:
-
Purified recombinant iNOS enzyme
-
NOS assay buffer (e.g., containing HEPES, EDTA, DTT)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for some NOS isoforms, though iNOS is largely calmodulin-independent once bound)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Test compound
-
Griess Reagent System or a method to detect L-citrulline (e.g., using radiolabeled L-arginine)
-
96-well plate or microcentrifuge tubes
-
Microplate reader or scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing NOS assay buffer, purified iNOS enzyme, and the necessary cofactors (NADPH, BH4).
-
Inhibitor Addition: Add various concentrations of the test compound or vehicle control to the reaction mixtures and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-arginine.
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.[15]
-
Stop Reaction: Terminate the reaction, for example, by adding a stop buffer or by heat inactivation.
-
Product Detection:
-
Griess Assay: If measuring nitrite, proceed as described in the cell-based assay protocol.
-
L-Citrulline Detection: If using radiolabeled L-[3H]arginine, separate the produced L-[3H]citrulline from unreacted L-[3H]arginine using an ion-exchange resin and quantify the radioactivity using a scintillation counter.[15]
-
-
Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each compound concentration. Determine the IC50 value as described previously.
In Vivo LPS-Induced Inflammation Model
This protocol provides a framework for evaluating the anti-inflammatory efficacy of an iNOS inhibitor in a rodent model of systemic inflammation.
Objective: To assess the in vivo efficacy of a test compound in reducing inflammatory markers in an LPS-induced inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue harvesting tools
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Griess Reagent System for plasma nitrite/nitrate measurement
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the mice at a predetermined time before LPS challenge.[16]
-
LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of a sublethal dose of LPS (e.g., 1-5 mg/kg).[16][17]
-
Monitoring: Monitor the animals for signs of sickness and record body weight changes.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), euthanize the animals and collect blood (via cardiac puncture) and tissues (e.g., liver, spleen, lung).
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Measure cytokine levels (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Measure total nitrite and nitrate levels (as an indicator of NO production) using the Griess assay after enzymatic conversion of nitrate to nitrite by nitrate reductase.
-
-
Tissue Analysis: Homogenize tissues to measure cytokine levels or perform histological analysis to assess inflammation.
-
Data Analysis: Compare the levels of inflammatory markers in the compound-treated group to the vehicle-treated LPS group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed effects.
Conclusion
The iNOS signaling pathway, primarily activated through NF-κB and JAK-STAT signaling, is a pivotal driver of inflammatory responses. The excessive production of NO by iNOS contributes significantly to the pathology of numerous inflammatory conditions. Selective inhibitors of iNOS, such as this compound, hold considerable promise as therapeutic agents by targeting this key inflammatory mediator while potentially avoiding the side effects associated with non-selective NOS inhibition. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of iNOS signaling and the preclinical evaluation of novel iNOS inhibitors. Further research into the clinical translation of selective iNOS inhibitors is warranted to explore their full therapeutic potential in managing inflammatory diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. JAK/STAT signaling pathway mediates cytokine-induced iNOS expression in primary astroglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of JAK-STAT and Nitric Oxide Signaling as a Mechanism for Donor Heart Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
The Role of iNOS in Neuropathic Pain Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of inducible nitric oxide synthase (iNOS) in the pathogenesis of neuropathic pain, drawing upon key findings from various preclinical models. This document is intended to serve as a resource for researchers and professionals in the field of pain research and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows.
Core Concepts: iNOS and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A growing body of evidence implicates neuroinflammation as a key driver in the initiation and maintenance of neuropathic pain states.[1][2] Central to this inflammatory cascade is the enzyme inducible nitric oxide synthase (iNOS), which produces large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule.[3][4] While physiological levels of NO are crucial for normal neuronal function, the overproduction of NO by iNOS contributes to central sensitization, glial cell activation, and ultimately, the manifestation of pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[3][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the role of iNOS in different neuropathic pain models. These data highlight the consistent upregulation of iNOS and the analgesic effects of its inhibition.
Table 1: iNOS Expression in Neuropathic Pain Models
| Neuropathic Pain Model | Tissue | Method of Quantification | Fold Change in iNOS Expression (vs. Control/Sham) | Reference |
| Spinal Cord Injury (SCI) | Lumbar Spinal Cord (L4-5) | Western Blot | ~2-fold increase | [7][8][9][10][11] |
| Chronic Constriction Injury (CCI) | Spinal Cord and DRG | Immunohistochemistry, Western Blot | Increased number of iNOS-positive neurons | [12] |
| Diabetic Neuropathy | Dorsal Root Ganglia (DRG) | RT-PCR | Unchanged iNOS mRNA | [13] |
| Diabetic Neuropathy | Peripheral Nerves | RT-PCR | Decreased iNOS mRNA | [13] |
| Painful Diabetic Neuropathy | Macrophages | Immunohistochemistry | 2.1-fold higher in painful vs. painless neuropathy | [14] |
Table 2: Effects of iNOS Inhibitors on Neuropathic Pain Behavior
| Neuropathic Pain Model | iNOS Inhibitor | Administration Route | Dose | Effect on Pain Behavior | Reference |
| Spinal Cord Injury (SCI) | 1400W | Intrathecal | Not specified | Alleviated mechanical hypersensitivity | [7][8][9][10][11] |
| Spinal Nerve Axotomy | 1400W | Intraperitoneal | 20 mg/kg | Limited development of mechanical and heat hypersensitivity | [15][16] |
| Chronic Constriction Injury (CCI) | L-NIL | Intrathecal | Not specified | Reduced mechanical and thermal withdrawal thresholds | [12] |
Key Experimental Protocols
Detailed methodologies for commonly employed neuropathic pain models and analytical techniques are provided below.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This model is widely used to induce peripheral nerve injury and subsequent neuropathic pain behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Sterile surgical instruments
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat and shave the lateral aspect of the thigh of the desired limb.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage. Pain behaviors typically develop within a few days and can persist for several weeks.[5][17][18][19][20]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold of the paw to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimate the rats to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Position the von Frey filament perpendicular to the plantar surface of the hind paw.
-
Apply the filament with increasing force until the rat withdraws its paw. In the case of manual filaments, a positive response is a sharp withdrawal of the paw.
-
The "up-down method" is often used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response.[8]
-
Record the force at which the paw withdrawal occurs. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.[3][7][12][21]
Assessment of Thermal Hyperalgesia: Plantar Test (Hargreaves Method)
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus with a radiant heat source.
-
Glass platform and individual animal enclosures.
Procedure:
-
Acclimate the rats to the testing apparatus.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the rat withdraws its paw.
-
Record the paw withdrawal latency. A shorter latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.[4][22][23][24][25] A cut-off time (e.g., 20-30 seconds) is typically set to prevent tissue damage.
Quantification of iNOS Protein Expression: Western Blot
This technique is used to measure the relative amount of iNOS protein in tissue samples.
Materials:
-
Spinal cord or DRG tissue lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for iNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare protein lysates from the tissue of interest.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[26][27][28]
Localization of iNOS Expression: Immunohistochemistry
This method allows for the visualization of iNOS protein within the cellular context of the spinal cord or DRG.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen tissue sections.
-
Antigen retrieval solution (if necessary).
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody specific for iNOS.
-
Fluorescently labeled secondary antibody or a biotin-streptavidin-HRP system with a chromogenic substrate.
-
Microscope.
Procedure:
-
Prepare tissue sections on microscope slides.
-
Perform antigen retrieval if required.
-
Block non-specific binding sites.
-
Incubate sections with the primary anti-iNOS antibody.
-
Wash and incubate with the appropriate secondary antibody.
-
If using a chromogenic substrate, develop the color reaction.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
Mount coverslips and visualize under a microscope. Co-localization with cell-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia) can identify the cell types expressing iNOS.[29][30][31][32][33]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving iNOS in neuropathic pain and a typical experimental workflow.
References
- 1. Reduced spinal microglial activation and neuropathic pain after nerve injury in mice lacking all three nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glia as a Link between Neuroinflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 4. Ugo Basile Original Plantar Test (Hargreaves method) [ugobasile.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 9. Astrocytic Inducible Nitric Oxide Synthase Upregulation Contributes to Chronic Below-Level Neuropathic Pain Following Spinal Cord Injury in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astrocytic Inducible Nitric Oxide Synthase Upregulation Contributes to Chronic Below‐Level Neuropathic Pain Following Spinal Cord Injury in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. von-Frey Test for Mechanical Allodynia [bio-protocol.org]
- 13. Nitric oxide synthase activity and expression in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High TNF-alpha plasma levels and macrophages iNOS and TNF-alpha expression as risk factors for painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducible nitric oxide synthase inhibition by 1400W limits pain hypersensitivity in a neuropathic pain rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. mdbneuro.com [mdbneuro.com]
- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 21. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. aniphy.fr [aniphy.fr]
- 25. biocompare.com [biocompare.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. The Role of Inducible Nitric Oxide Synthase Following Spinal Cord Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubcompare.ai [pubcompare.ai]
- 31. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 32. An Immunohistochemical Study on the Presence of Nitric Oxide Synthase Isoforms (nNOS, iNOS, eNOS) in the Spinal Cord and Nodose Ganglion of Rats Receiving Ionising Gamma Radiation to their Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
AR-C102222 and Inflammatory Cytokine Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory conditions. This compound demonstrates significant anti-inflammatory and antinociceptive properties in various preclinical models by attenuating the production of pro-inflammatory mediators. This document details the mechanism of action of this compound, focusing on its role in the regulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, this guide presents quantitative data on the effects of selective iNOS inhibition on cytokine production, outlines detailed experimental protocols for relevant inflammatory models, and provides visualizations of the core signaling pathways and experimental workflows.
Introduction: The Role of iNOS in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is nitric oxide (NO), a signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions, iNOS is expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[1][2] This induction leads to the sustained production of high concentrations of NO, which can contribute to tissue damage and the perpetuation of the inflammatory response.[1][2]
The overexpression of iNOS has been implicated in the pathophysiology of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Therefore, the selective inhibition of iNOS represents a promising therapeutic strategy for the management of these conditions.
This compound: A Selective iNOS Inhibitor
This compound is a spirocyclic quinazoline derivative that has been identified as a potent and highly selective inhibitor of iNOS.[2] Its selectivity for iNOS over eNOS is a critical attribute, as non-selective NOS inhibition can lead to undesirable cardiovascular side effects due to the essential role of eNOS-derived NO in maintaining vascular homeostasis.
Mechanism of Action: Regulation of Inflammatory Cytokines
This compound exerts its anti-inflammatory effects primarily through the inhibition of iNOS, which in turn modulates the production of key pro-inflammatory cytokines. The overproduction of NO by iNOS is intricately linked to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.
By inhibiting iNOS, this compound disrupts a positive feedback loop where NO can further amplify NF-κB activation. This leads to a downstream reduction in the synthesis and release of these potent inflammatory cytokines, thereby dampening the overall inflammatory cascade.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates inflammatory cytokine production.
References
Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor for Inflammatory and Neuropathic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. Preclinical studies have demonstrated its efficacy in rodent models of inflammatory, neuropathic, and post-operative pain. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective iNOS Inhibition
This compound exerts its therapeutic effects through the selective inhibition of inducible nitric oxide synthase (iNOS).[1] iNOS is one of three isoforms of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital physiological roles, iNOS is primarily expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Overproduction of NO by iNOS is a major contributor to the pathophysiology of inflammation and pain.[2][3] this compound, a spirocyclic fluoropiperidine quinazoline, demonstrates remarkable selectivity for iNOS over eNOS, which is crucial for minimizing potential cardiovascular side effects associated with non-selective NOS inhibition.[4][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound and related iNOS inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| iNOS Selectivity vs. eNOS | 3000-fold | [4] |
| iNOS IC50 | Data not publicly available | - |
| nNOS IC50 | Data not publicly available | - |
| eNOS IC50 | Data not publicly available | - |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose | Route | Effect | Reference |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | 100 mg/kg | p.o. | Significantly reduced inflammation | [2] |
| Freund's Complete Adjuvant-Induced Mechanical Hyperalgesia | Rat | 100 mg/kg | p.o. | Attenuated hyperalgesia | [2] |
| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg | p.o. | Attenuated writhing | [2] |
| L5 Spinal Nerve Ligation (Tactile Allodynia) | Rat | 30 mg/kg | i.p. | Significantly reduced allodynia | [2] |
| Hindpaw Incision (Tactile Allodynia) | Rat | 30 mg/kg | i.p. | Significantly reduced allodynia | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo and in vitro experiments cited in the preclinical evaluation of this compound.
In Vivo Models of Pain and Inflammation
This model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce swelling in the mouse ear induced by a topical irritant.
-
Animals: Male ICR mice.
-
Procedure:
-
A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied topically to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only.
-
This compound or vehicle is administered orally (p.o.) at a specified time before the arachidonic acid application.
-
At a predetermined time point after induction of inflammation (e.g., 1 hour), the mice are euthanized.
-
A standard-sized circular biopsy is taken from both ears and weighed.
-
-
Endpoint: The degree of inflammation is quantified by the difference in weight between the right and left ear biopsies. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.
This model is used to evaluate the analgesic efficacy of compounds in a model of chronic inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A subcutaneous injection of Freund's Complete Adjuvant (FCA; e.g., 0.1 mL) is made into the plantar surface of the right hind paw. This induces a localized and persistent inflammation.
-
Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is assessed at various time points after FCA injection using a device such as the Randall-Selitto apparatus or von Frey filaments.
-
This compound or vehicle is administered (e.g., orally) at a specified time before the behavioral testing.
-
-
Endpoint: The paw withdrawal threshold or latency in response to the mechanical stimulus is measured. A significant increase in the withdrawal threshold or latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
This surgical model mimics neuropathic pain in humans resulting from peripheral nerve injury.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
The rats are anesthetized.
-
A dorsal midline incision is made to expose the L5 and L6 vertebrae.
-
The L6 transverse process is removed to expose the L5 and L6 spinal nerves.
-
The L5 spinal nerve is isolated and tightly ligated with a silk suture.
-
The muscle and skin are then closed.
-
-
Behavioral Assessment:
-
Tactile allodynia (pain in response to a normally non-painful stimulus) is assessed using von Frey filaments of varying bending forces applied to the plantar surface of the ipsilateral hind paw.
-
This compound or vehicle is administered (e.g., intraperitoneally) prior to behavioral testing.
-
-
Endpoint: The paw withdrawal threshold (the lowest force of von Frey filament that elicits a withdrawal response) is determined. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.
In Vitro Assays
This assay directly measures the ability of a compound to inhibit the enzymatic activity of iNOS.
-
Enzyme Source: Recombinant human or murine iNOS.
-
Assay Principle: The conversion of radiolabeled L-arginine to L-citrulline by iNOS is measured.
-
Procedure:
-
The reaction mixture contains purified iNOS enzyme, cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin), and calmodulin in a suitable buffer.
-
This compound at various concentrations is pre-incubated with the enzyme mixture.
-
The reaction is initiated by the addition of [³H]L-arginine.
-
After a specific incubation period, the reaction is stopped, and the radiolabeled L-citrulline is separated from unreacted L-arginine using an ion-exchange resin.
-
-
Endpoint: The amount of [³H]L-citrulline produced is quantified by liquid scintillation counting. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.
This assay measures the inhibition of NO production in cells stimulated to express iNOS.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or other suitable cells.
-
Assay Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for a specified period.
-
iNOS expression and NO production are induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
-
Endpoint: The concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production by this compound is calculated relative to the stimulated, vehicle-treated cells.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of this compound.
iNOS Induction and NO Production Pathway
This pathway shows the upstream signaling events leading to the expression of iNOS and subsequent production of nitric oxide in response to inflammatory stimuli.
Caption: Upstream signaling pathways leading to iNOS induction.
Downstream Effects of iNOS-Derived NO in Pain and Inflammation
This diagram illustrates the downstream consequences of elevated NO production by iNOS, leading to inflammation and pain, and how this compound intervenes in this process.
Caption: Downstream signaling of iNOS-derived nitric oxide.
Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines the general workflow for conducting in vivo efficacy studies of this compound in animal models of pain and inflammation.
Caption: General workflow for in vivo efficacy testing.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for inflammatory and neuropathic pain. Its high selectivity for iNOS suggests a favorable safety profile compared to non-selective NOS inhibitors. The in vivo studies have consistently demonstrated its ability to attenuate pain and inflammation in relevant animal models. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and other selective iNOS inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in human clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Selective iNOS Inhibitor AR-C102222: A Technical Overview of its Impact on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Among the three main isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—iNOS is of particular interest in inflammatory and disease states. Unlike its constitutive counterparts, iNOS expression is induced by pro-inflammatory cytokines and microbial products, leading to the sustained, high-output production of NO that can contribute to tissue damage in conditions such as sepsis, arthritis, and inflammatory pain.[1]
AR-C102222 is a potent and highly selective inhibitor of the iNOS isoform.[2] Its spirocyclic fluoropiperidine quinazoline structure confers a significant selectivity for iNOS over eNOS and nNOS, making it a valuable pharmacological tool for investigating the specific roles of iNOS-derived NO in various pathologies and a potential therapeutic candidate for inflammatory diseases.[2][3] This technical guide provides an in-depth analysis of the effect of this compound on nitric oxide production, including quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
Quantitative Data on this compound-Mediated Inhibition of Nitric Oxide Synthase Activity
The inhibitory potency and selectivity of this compound against the three human NOS isoforms have been determined in various studies. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Inhibitor | Target Isoform | IC50 (nM) | Fold Selectivity (iNOS vs. eNOS) | Fold Selectivity (iNOS vs. nNOS) | Reference |
| This compound | human iNOS | 170 | 3000 | 100 | [2] |
| This compound | human eNOS | >500,000 | [2] | ||
| This compound | human nNOS | 17,000 | [2] |
Table 1: In vitro inhibitory activity of this compound against human NOS isoforms.
In a cellular context, the inhibitory effect of this compound on iNOS activity has been demonstrated in the human colon adenocarcinoma cell line DLD-1.
| Cell Line | Treatment | IC50 (µM) | Reference |
| DLD-1 | This compound (1 hr) | 0.17 | MedchemExpress Product Data |
Table 2: Inhibition of iNOS in a human cell line by this compound.
Signaling Pathways
iNOS Induction Signaling Pathway
The expression of iNOS is tightly regulated at the transcriptional level, primarily through the activation of the transcription factor NF-κB in response to pro-inflammatory stimuli. The following diagram illustrates the canonical pathway leading to iNOS induction.
Caption: iNOS induction pathway and point of inhibition by this compound.
Experimental Protocols
Determination of in vitro NOS Isoform Inhibition (IC50)
This protocol outlines a common method for determining the inhibitory potency of a compound against purified NOS isoforms.
Caption: Workflow for determining NOS inhibition using a radiometric assay.
Methodology:
-
Reagent Preparation: An assay buffer (e.g., 50 mM HEPES, pH 7.4) is prepared containing cofactors essential for NOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin. A stock solution of L-[³H]arginine is also prepared.
-
Inhibitor Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.
-
Enzyme Preparation: Purified recombinant human iNOS, eNOS, or nNOS is diluted to the appropriate concentration in the assay buffer.
-
Reaction Setup: The reaction is typically performed in a 96-well microplate. Each well contains the assay buffer, the specific NOS isoform, and either a concentration of this compound or the vehicle control.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-[³H]arginine.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing EDTA).
-
Separation: The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50W-X8) to separate the unreacted positively charged L-[³H]arginine from the newly formed neutral L-[³H]citrulline.
-
Quantification: The amount of L-[³H]citrulline produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Measurement of Nitrite Production in Cell Culture (Griess Assay)
This protocol describes a common method to quantify the effect of this compound on NO production in cultured cells by measuring the accumulation of nitrite, a stable metabolite of NO.
Methodology:
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other suitable cells are cultured in a 96-well plate. To induce iNOS expression, the cells are stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of varying concentrations of this compound or vehicle control.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A consists of sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine in an acidic solution. The two parts are mixed shortly before use.
-
Standard Curve Preparation: A standard curve is prepared using known concentrations of sodium nitrite.
-
Reaction: The collected cell culture supernatant and the nitrite standards are mixed with the Griess reagent in a microplate.
-
Incubation: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop. In this reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.
-
Data Analysis: The nitrite concentration in the samples is determined by interpolating the absorbance values onto the nitrite standard curve. The percentage inhibition of nitrite production by this compound is then calculated relative to the stimulated vehicle control.
Conclusion
This compound is a highly potent and selective inhibitor of inducible nitric oxide synthase. Its ability to discriminate between iNOS and the constitutive NOS isoforms makes it an invaluable tool for elucidating the specific contributions of iNOS to various physiological and pathophysiological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of nitric oxide biology and inflammatory diseases. The targeted inhibition of iNOS by compounds such as this compound holds significant promise for the development of novel anti-inflammatory therapies.
References
- 1. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AR-C102222 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), in mouse models of inflammation and pain. The provided protocols are based on established research and are intended to serve as a detailed guide for designing and executing preclinical studies.
Introduction
This compound is a potent and selective inhibitor of iNOS, an enzyme implicated in the overproduction of nitric oxide (NO) during inflammatory processes. Elevated NO levels are associated with a range of inflammatory conditions, making iNOS a compelling therapeutic target. These notes detail the administration of this compound in mice to investigate its anti-inflammatory and analgesic properties.
Data Presentation
The following table summarizes the quantitative data from a key preclinical study investigating the efficacy of this compound in various mouse models.
| Mouse Model | Administration Route | Dosage (mg/kg) | Vehicle | Treatment Schedule | Key Findings | Reference |
| Arachidonic Acid-Induced Ear Inflammation | Oral (p.o.) | 100 | Not Specified | Single dose | Significantly reduced inflammation | [1] |
| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Oral (p.o.) | 100 | Not Specified | Single dose | Attenuated mechanical hyperalgesia | [1] |
| Acetic Acid-Induced Writhing | Oral (p.o.) | 100 | Not Specified | Single dose | Attenuated writhing response | [1] |
| L5 Spinal Nerve Ligation (SNL) - Tactile Allodynia | Intraperitoneal (i.p.) | 30 | Not Specified | Single dose | Significantly reduced tactile allodynia | [1] |
| Hindpaw Incision (INC) - Tactile Allodynia | Intraperitoneal (i.p.) | 30 | Not Specified | Single dose | Significantly reduced tactile allodynia | [1] |
Experimental Protocols
Oral Administration Protocol (Gavage)
This protocol is suitable for delivering a precise dose of this compound directly into the stomach of the mouse.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Sterile water
-
20-22 gauge gavage needle (1.5 inches with a rounded tip)
-
1 ml syringe
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% w/v carboxymethyl cellulose in sterile water).
-
Suspend this compound in the vehicle to the desired concentration (e.g., 10 mg/ml for a 100 mg/kg dose in a 20g mouse, administered at 10 ml/kg).
-
Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
With the mouse in an upright position, insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should advance smoothly.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Intraperitoneal (i.p.) Injection Protocol
This protocol describes the administration of this compound into the peritoneal cavity of the mouse.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))
-
25-27 gauge needle
-
1 ml syringe
-
70% ethanol or other suitable disinfectant
Procedure:
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen sterile vehicle to the desired concentration (e.g., 3 mg/ml for a 30 mg/kg dose in a 20g mouse, administered at 10 ml/kg).
-
Ensure the solution or suspension is well-mixed before drawing it into the syringe.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the exact injection volume.
-
Securely restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the hindquarters to rest on a surface.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
iNOS Signaling Pathway
The following diagram illustrates the signaling cascade leading to the production of nitric oxide by inducible nitric oxide synthase (iNOS) and the subsequent downstream effects.
Caption: iNOS signaling pathway and site of this compound inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
References
Application Notes and Protocols for AR-C102222 Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), in rat models of inflammatory and neuropathic pain. The protocols are based on established methodologies and aim to ensure reproducible and reliable experimental outcomes.
Data Presentation
The following tables summarize the key quantitative data for the administration of this compound in rat models as described in the cited literature.
Table 1: Administration Routes and Dosages of this compound in Rat Models
| Administration Route | Dosage (mg/kg) | Rat Model | Efficacy | Reference |
| Oral (p.o.) | 100 | Freund's Complete Adjuvant (FCA)-induced mechanical hyperalgesia | Attenuated hyperalgesia | [1] |
| Intraperitoneal (i.p.) | 30 | L5 Spinal Nerve Ligation (SNL)-induced tactile allodynia | Significantly reduced allodynia | [1] |
| Intraperitoneal (i.p.) | 30 | Hindpaw Incision (INC)-induced tactile allodynia | Significantly reduced allodynia | [1] |
Note: Specific formulation details (vehicle) for this compound were not available in the referenced literature. Researchers should select a suitable vehicle based on the physicochemical properties of the compound and perform necessary validation. Common vehicles for oral administration in rats include water, saline, or a suspension in a vehicle like 0.5% methylcellulose. For intraperitoneal administration, sterile saline or phosphate-buffered saline (PBS) are commonly used.
Pharmacokinetic Data:
No specific pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound in rats was identified in the public domain at the time of this review.
Signaling Pathway
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). In inflammatory and neuropathic pain states, various stimuli such as pro-inflammatory cytokines and bacterial lipopolysaccharides (LPS) can induce the expression of iNOS in various cell types, including macrophages and glial cells. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key signaling molecule that contributes to pain sensitization through various downstream mechanisms. By selectively inhibiting iNOS, this compound reduces the overproduction of NO in pathological conditions, thereby alleviating pain hypersensitivity.
Caption: iNOS Signaling Pathway in Pain and its Inhibition by this compound.
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This protocol describes the induction of inflammatory pain using FCA and the assessment of the analgesic effects of orally administered this compound.
Materials:
-
This compound
-
Freund's Complete Adjuvant (FCA)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (200-250 g)
-
Tuberculin syringes with 27-gauge needles
-
Oral gavage needles
-
Mechanical stimulation assessment tool (e.g., von Frey filaments)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions and handling for at least 3-5 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli for both hind paws using von Frey filaments.
-
Induction of Inflammation:
-
Briefly anesthetize the rats (e.g., with isoflurane).
-
Inject 100 µL of FCA into the plantar surface of the right hind paw.[2]
-
-
Drug Administration:
-
At a predetermined time point post-FCA injection (e.g., 24 hours), administer this compound (100 mg/kg) or vehicle orally via gavage.[1]
-
-
Assessment of Mechanical Hyperalgesia:
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess the paw withdrawal threshold to mechanical stimulation on the inflamed paw. An increase in the withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Caption: Experimental Workflow for FCA-Induced Hyperalgesia Model.
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol details the surgical procedure for the L5 SNL model to induce neuropathic pain and the subsequent evaluation of intraperitoneally administered this compound.
Materials:
-
This compound
-
Sterile saline or other suitable vehicle for i.p. injection
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Syringes and needles for i.p. injection
-
Mechanical stimulation assessment tool (e.g., von Frey filaments)
Procedure:
-
Acclimatization and Baseline Measurement: As described in the FCA protocol.
-
Surgical Procedure (L5 Spinal Nerve Ligation):
-
Anesthetize the rat.
-
Place the animal in a prone position and aseptically prepare the surgical area over the lumbar spine.
-
Make a midline incision and separate the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to identify the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[3][4]
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, perform the same surgical procedure without ligating the nerve.
-
-
Post-operative Care and Development of Allodynia:
-
Provide appropriate post-operative analgesia and care.
-
Allow several days (e.g., 7-14 days) for the development of stable tactile allodynia, which should be confirmed by measuring paw withdrawal thresholds.
-
-
Drug Administration:
-
Once stable allodynia is established, administer this compound (30 mg/kg) or vehicle via intraperitoneal injection.[1]
-
-
Assessment of Tactile Allodynia:
-
Measure the paw withdrawal threshold to mechanical stimulation on the ipsilateral (ligated side) hind paw at various time points after drug administration (e.g., 30, 60, 120 minutes). A significant increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Caption: Experimental Workflow for the L5 Spinal Nerve Ligation Model.
References
- 1. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: The Use of AR-C102222, a Selective iNOS Inhibitor, in the Freund's Complete Adjuvant (FCA) Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Freund's Complete Adjuvant (FCA) induced arthritis model in rodents is a widely utilized and robust model for studying the pathogenesis of chronic inflammatory arthritis and for the preclinical evaluation of novel anti-inflammatory and analgesic compounds. The injection of FCA, a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, triggers a significant immune response characterized by a primary inflammation at the injection site, followed by a secondary systemic arthritis that shares several features with human rheumatoid arthritis. This model is particularly relevant for investigating therapeutic agents that target key inflammatory pathways.
A critical mediator in the inflammatory cascade of arthritis is nitric oxide (NO), produced in excessive amounts by inducible nitric oxide synthase (iNOS).[1][2] High levels of NO contribute to vasodilation, edema, oxidative stress, and tissue damage within the arthritic joint.[3][4] Therefore, selective inhibition of iNOS presents a promising therapeutic strategy for mitigating inflammation and pain in arthritis.
AR-C102222 is a potent and highly selective inhibitor of the iNOS enzyme.[5] Its utility in the FCA model stems from its ability to specifically target the pathological overproduction of NO in inflamed tissues without affecting the physiological functions of other NOS isoforms. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the FCA-induced arthritis model.
Mechanism of Action and Signaling Pathway
In the FCA-induced arthritis model, the injected mycobacterial components stimulate immune cells, such as macrophages and synoviocytes, to release a plethora of pro-inflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[2][4] These cytokines activate intracellular signaling cascades that converge on the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][6] These transcription factors then bind to the promoter region of the iNOS gene, initiating its transcription and leading to a sustained and high-level production of NO. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of iNOS, thereby blocking the synthesis of NO and attenuating its downstream pro-inflammatory effects.
Experimental Protocols
The following protocols are provided as a guideline and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
Protocol 1: Induction of Arthritis with Freund's Complete Adjuvant (FCA)
Materials:
-
Freund's Complete Adjuvant (CFA) containing 5-10 mg/mL heat-killed Mycobacterium tuberculosis
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Experimental animals (e.g., male Lewis or Sprague-Dawley rats, 180-220 g)
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Thoroughly vortex or shake the vial of FCA to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rat using isoflurane.
-
Disinfect the injection site (e.g., the plantar surface of the left hind paw) with 70% ethanol.
-
Draw 0.1 mL of the FCA suspension into a sterile syringe.
-
Carefully inject 0.1 mL of FCA subcutaneously into the sub-plantar region of the left hind paw.
-
Monitor the animal during recovery from anesthesia.
-
The primary inflammatory response (redness and swelling) at the injection site will be apparent within 24-48 hours. The secondary, systemic arthritic response in the contralateral paw typically develops between days 10 and 14.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in sterile saline)
-
Oral gavage needles
-
Sterile syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals. For example, for a 100 mg/kg dose in a 200g rat, you would need 20 mg per animal.
-
The administration of this compound can be prophylactic (starting before or on the day of FCA injection) or therapeutic (starting after the onset of secondary arthritis, e.g., day 14).
-
For oral administration (p.o.), administer the prepared this compound solution using an oral gavage needle. A typical dosing schedule is once daily.[5]
-
A vehicle control group should be included, receiving the same volume of the vehicle solution without the active compound.
Protocol 3: Assessment of Arthritis Severity
A. Measurement of Paw Volume (Edema):
-
Paw volume can be measured using a plethysmometer.
-
Record the baseline paw volume before FCA injection (Day 0).
-
Measure the paw volume of both the ipsilateral (injected) and contralateral (non-injected) hind paws at regular intervals (e.g., daily or every other day) throughout the study.
-
The change in paw volume (in mL) is calculated by subtracting the baseline volume from the volume at each time point.
B. Arthritis Score:
-
Visually score the severity of arthritis in each paw based on a scale of 0-4.
-
Scoring Criteria:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Severe swelling with ankylosis and deformity
-
-
The maximum possible score per animal is 16 (if all four paws are scored).
C. Assessment of Mechanical Hyperalgesia (Pain Sensitivity):
-
Mechanical hyperalgesia can be assessed using an electronic von Frey apparatus or calibrated von Frey filaments.
-
Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply increasing force or filaments of increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold is the force (in grams) at which the animal withdraws its paw.
-
Measure the baseline withdrawal threshold before FCA injection and at various time points after treatment. A decrease in the withdrawal threshold indicates hyperalgesia.
Experimental Workflow
The following diagram illustrates a typical experimental timeline for a therapeutic study design.
Data Presentation
The following tables present representative data that might be expected from a study evaluating the efficacy of this compound in the FCA-induced arthritis model.
Table 1: Effect of this compound on Paw Volume (mL) in FCA-Induced Arthritis
| Treatment Group | Day 0 (Baseline) | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 1.25 ± 0.05 | 2.15 ± 0.12 | 2.55 ± 0.18 | 2.80 ± 0.20 |
| This compound (30 mg/kg) | 1.24 ± 0.06 | 2.10 ± 0.11 | 1.90 ± 0.15 | 1.75 ± 0.14 |
| This compound (100 mg/kg) | 1.26 ± 0.05 | 2.12 ± 0.13 | 1.65 ± 0.12 | 1.50 ± 0.10 |
| Positive Control (e.g., Indomethacin) | 1.25 ± 0.04 | 2.08 ± 0.10 | 1.50 ± 0.11 | 1.35 ± 0.09** |
| Values are presented as mean ± SEM. Paw volume of the contralateral (non-injected) hind paw is shown. **p<0.01, p<0.05 compared to Vehicle Control. |
Table 2: Effect of this compound on Arthritis Score in FCA-Induced Arthritis
| Treatment Group | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 4.5 ± 0.5 | 8.2 ± 0.8 | 11.5 ± 1.2 |
| This compound (30 mg/kg) | 4.3 ± 0.6 | 6.1 ± 0.7 | 7.5 ± 0.9 |
| This compound (100 mg/kg) | 4.4 ± 0.5 | 4.5 ± 0.6 | 5.2 ± 0.7 |
| Positive Control (e.g., Indomethacin) | 4.2 ± 0.4 | 3.8 ± 0.5 | 4.1 ± 0.6** |
| Values are presented as mean ± SEM. Total arthritis score for all four paws. **p<0.01, p<0.05 compared to Vehicle Control. |
Table 3: Effect of this compound on Paw Withdrawal Threshold (g) in FCA-Induced Arthritis
| Treatment Group | Day 0 (Baseline) | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 45.2 ± 3.1 | 15.5 ± 1.8 | 12.8 ± 1.5 | 10.5 ± 1.3 |
| This compound (30 mg/kg) | 44.8 ± 2.9 | 16.1 ± 2.0 | 22.5 ± 2.1 | 28.9 ± 2.5 |
| This compound (100 mg/kg) | 45.5 ± 3.3 | 15.8 ± 1.9 | 28.4 ± 2.4 | 35.1 ± 2.8 |
| Positive Control (e.g., Indomethacin) | 46.1 ± 3.0 | 16.5 ± 2.2 | 30.2 ± 2.5 | 38.4 ± 3.0** |
| Values are presented as mean ± SEM. Paw withdrawal threshold of the contralateral (non-injected) hind paw. **p<0.01, p<0.05 compared to Vehicle Control. |
Conclusion
The selective iNOS inhibitor this compound represents a valuable tool for investigating the role of nitric oxide in the pathophysiology of inflammatory arthritis. By utilizing the protocols and understanding the underlying mechanisms outlined in these application notes, researchers can effectively employ the FCA-induced arthritis model to evaluate the therapeutic potential of this compound and other iNOS inhibitors. The expected outcomes include a dose-dependent reduction in paw edema, a decrease in the overall arthritis score, and an amelioration of inflammatory pain, thereby providing a strong rationale for the further development of this class of compounds for the treatment of rheumatoid arthritis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Cytokine Signalling Network for the Regulation of Inducible Nitric Oxide Synthase Expression in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 4. Nitric Oxide Synthases in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen regulates transcription factors STAT-1 and NF-κB to promote inducible nitric oxide synthase (iNOS) and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AR-C102222 in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, represents a significant therapeutic challenge. The spinal nerve ligation (SNL) model is a widely utilized preclinical model that mimics many features of human neuropathic pain, such as mechanical allodynia (painful response to a normally non-painful stimulus).[1] This model is crucial for investigating the pathophysiology of neuropathic pain and for the discovery and validation of novel analgesic compounds.[2]
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[3] The upregulation of iNOS and the subsequent increase in nitric oxide (NO) production are implicated in the pathogenesis of neuropathic pain following nerve injury.[4][5] This document provides detailed protocols for utilizing the SNL model to evaluate the anti-allodynic effects of this compound, along with representative data and a depiction of the relevant signaling pathway.
Data Presentation
While specific quantitative data from the primary study on this compound in the SNL model is not publicly available, the compound was reported to significantly reduce tactile allodynia.[1] The following table represents typical results that would be expected from such an experiment, demonstrating the efficacy of an effective compound in the SNL model.
Table 1: Representative Effect of this compound on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model
| Treatment Group | Pre-Surgery Baseline Paw Withdrawal Threshold (g) | Post-Surgery (Day 7) Paw Withdrawal Threshold (g) | Post-Treatment (Day 7) Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 14.5 ± 0.8 | 14.2 ± 0.9 | 14.3 ± 0.7 |
| SNL + Vehicle | 14.8 ± 0.7 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| SNL + this compound (30 mg/kg, i.p.) | 14.6 ± 0.9 | 2.7 ± 0.5 | 9.8 ± 1.1* |
*Note: Data are presented as mean ± SEM. The values in this table are representative and intended to illustrate the expected outcome based on the published qualitative finding that this compound significantly reduces tactile allodynia.[1] A significant increase in the paw withdrawal threshold is observed in the this compound treated group compared to the SNL + Vehicle group.
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgical Protocol (Rat)
This protocol is adapted from established procedures for inducing neuropathic pain.[2][4][6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors, rongeurs)
-
4-0 or 5-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat and shave the back region over the lumbosacral area.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision at the L4-S2 level.
-
Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of mechanical allodynia.
Assessment of Mechanical Allodynia using von Frey Filaments
This protocol describes the "up-down" method for determining the 50% paw withdrawal threshold.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal acclimation
Procedure:
-
Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. Start with a mid-range filament (e.g., 2.0 g). If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
Continue this pattern for a set number of stimuli after the first crossover of response.
-
Calculate the 50% paw withdrawal threshold using the formula: 50% threshold (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value from a lookup table based on the pattern of positive/negative responses, and δ is the mean difference (in log units) between stimuli.
-
Testing should be performed before surgery to establish a baseline and at desired time points post-surgery and post-treatment.
This compound Administration Protocol
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer).
-
Dosage and Administration: Based on published literature, a dose of 30 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in reducing tactile allodynia in the SNL model.[1]
-
Timing of Administration: The timing of administration can vary depending on the study design (e.g., acute treatment on the day of testing, or chronic treatment starting from the day of surgery). For an acute effect study, administer this compound at a set time (e.g., 30-60 minutes) before behavioral testing.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the SNL model.
Signaling Pathway of iNOS in Neuropathic Pain
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Sensitivity of Injured and Adjacent Uninjured Rat Primary Sensory Neurons to Exogenous Tumor Necrosis Factor-α after Spinal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols for AR-C102222 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2), an enzyme responsible for the production of high levels of nitric oxide (NO) implicated in various pathological processes, including inflammation and cancer.[1] These application notes provide a summary of the effective concentrations of this compound in various in vitro cell culture models and detailed protocols for assessing its activity.
Mechanism of Action
This compound belongs to the quinazoline class of inhibitors and demonstrates high selectivity for iNOS.[1] The overproduction of NO by iNOS has been linked to a variety of diseases, making selective iNOS inhibitors like this compound valuable tools for research and potential therapeutic development.[1] In many cell types, the expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and interleukin-1 beta (IL-1β).[2][3] The induction of iNOS typically involves the activation of transcription factors such as NF-κB and STAT1. Once expressed, iNOS produces large amounts of NO from its substrate L-arginine. This sustained NO production can have dual effects in the context of cancer, either promoting or inhibiting tumor growth depending on its concentration and the cellular environment.[2][4]
Data Presentation: Effective Concentrations of this compound
The following table summarizes the reported effective concentrations of this compound in various cell culture applications. It is important to note that the optimal concentration may vary depending on the cell line, experimental conditions, and specific endpoint being measured.
| Cell Line/Model | Application | Effective Concentration Range | Observed Effect |
| Murine Macrophages (J774) | Inhibition of NO Production | IC50: 48 nM | Inhibition of LPS-induced nitric oxide production. |
| Human Colon Adenocarcinoma (DLD-1) | Inhibition of iNOS activity | Not specified, but used as a selective iNOS inhibitor | Attenuation of cytokine-induced iNOS activity.[5] |
| General (Enzymatic Assay) | iNOS Inhibition | IC50: 10 nM - 1.2 µM | Potent and selective inhibition of the iNOS enzyme.[1] |
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide Production in Macrophages
This protocol describes how to assess the inhibitory effect of this compound on nitric oxide (NO) production in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, serially dilute this compound in culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition of NO production against the log of the inhibitor concentration.
Protocol 2: Assessment of Anti-proliferative Effects in Cancer Cells
This protocol outlines a method to evaluate the effect of this compound on the viability and proliferation of a human cancer cell line, such as DLD-1 human colon adenocarcinoma cells, using the MTT assay.
Materials:
-
DLD-1 cells (ATCC CCL-221)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed DLD-1 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete RPMI-1640 medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for its anti-proliferative effect.
Visualizations
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of iNOS/NO in Cancer Cells That Survive a Photodynamic Challenge: Role of No in Accelerated Cell Migration and Invasion [mdpi.com]
- 4. Chemoprevention of Colon Cancer by iNOS-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a human colorectal carcinoma cell-based platform for studying inducible nitric oxide synthase expression and nitric oxide signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-C102222 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal to the inflammatory cascade in the central nervous system (CNS).[1][2] Overproduction of nitric oxide (NO) by iNOS in activated microglia and astrocytes is a key pathological feature of neuroinflammation, contributing to oxidative stress, neuronal damage, and the progression of various neurodegenerative diseases.[3] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and modulate neuroinflammatory processes.
Mechanism of Action
This compound is a spirocyclic fluoropiperidine quinazoline that acts as a selective inhibitor of iNOS.[1] In neuroinflammatory conditions, pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IFN-γ) trigger the expression of iNOS in glial cells, leading to a surge in NO production. This excess NO can react with superoxide radicals to form the highly cytotoxic molecule peroxynitrite (ONOO-), which in turn causes neuronal damage through lipid peroxidation, DNA damage, and protein nitration.[4][5][6][7] By selectively inhibiting iNOS, this compound effectively curtails the production of excessive NO, thereby mitigating its downstream neurotoxic effects.
Data Presentation
Inhibitor Potency and Selectivity
The efficacy and selectivity of this compound have been demonstrated across various studies. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Target | Species/Cell Line | IC50 | Selectivity | Reference |
| iNOS | Human (DLD-1 cells) | 170 nM | MedchemExpress | |
| eNOS | Human | >30 µM | ~3000-fold vs. iNOS | [1] |
| nNOS | Human | >30 µM | [1] |
Signaling Pathways
The signaling pathway illustrates the central role of iNOS in neuroinflammation and the mechanism of action for this compound.
Caption: iNOS Signaling Pathway in Neuroinflammation.
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in Primary Microglia
This protocol describes the induction of a neuroinflammatory state in primary microglial cultures using LPS and the subsequent assessment of the inhibitory effects of this compound.
Materials:
-
Primary microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer and reagents for Western blotting
Protocol:
-
Cell Culture: Plate primary microglia at a density of 5 x 10^4 cells/well in a 96-well plate and culture overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each sample and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify nitrite levels.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
iNOS Protein Expression (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against iNOS, followed by an appropriate secondary antibody.
-
Visualize the protein bands and quantify the expression levels relative to a loading control (e.g., β-actin).
-
In Vivo Model: Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia
This protocol outlines the induction of inflammatory pain in rodents using FCA and the evaluation of the anti-inflammatory and antinociceptive effects of this compound.[2]
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Von Frey filaments for assessing mechanical allodynia
Protocol:
-
Induction of Inflammation:
-
Inject 100 µL of FCA (0.1% solution) into the plantar surface of the right hind paw of the animals.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 100 mg/kg or intraperitoneally (i.p.) at 30 mg/kg.[2] Administer the vehicle to the control group.
-
-
Assessment of Mechanical Hyperalgesia:
-
At various time points post-drug administration (e.g., 1, 2, 4, and 6 hours), assess the paw withdrawal threshold using von Frey filaments.
-
Apply filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited. The lowest force that elicits a response is recorded as the paw withdrawal threshold.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in a neuroinflammation model.
Caption: General experimental workflow.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of iNOS in neuroinflammatory processes. Its high selectivity allows for the specific interrogation of the iNOS pathway, minimizing off-target effects on other NOS isoforms. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their studies of neuroinflammation and for the development of novel therapeutic strategies targeting this critical pathological mechanism.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxynitrite induces neuronal cell death in aging and age-associated disorders: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of AR-C102222 in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of inflammatory diseases, including arthritis. Overproduction of nitric oxide (NO) by iNOS in response to pro-inflammatory cytokines contributes to joint inflammation, cartilage degradation, and pain. These application notes provide a comprehensive overview of the experimental application of this compound in rodent models of arthritis, offering detailed protocols and summarizing key efficacy data to guide researchers in their preclinical studies.
Mechanism of Action: iNOS Inhibition in Arthritis
In the context of arthritis, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are released in the synovium. These cytokines activate signaling pathways, notably the NF-κB pathway, which leads to the transcriptional upregulation of the NOS2 gene, encoding iNOS. The subsequent increase in iNOS expression results in a sustained and high-level production of nitric oxide (NO). This excess NO contributes to the pathology of arthritis through several mechanisms:
-
Direct Tissue Damage: NO and its reactive nitrogen species derivatives can directly damage chondrocytes, leading to apoptosis and cartilage degradation.
-
Pro-inflammatory Mediation: NO can further amplify the inflammatory cascade by increasing the expression of other pro-inflammatory mediators.
-
Pain Sensitization: NO is involved in the sensitization of peripheral nociceptors, contributing to the pain associated with arthritis.
This compound, as a selective iNOS inhibitor, directly counteracts this pathological process by blocking the production of NO from iNOS, thereby reducing inflammation, protecting cartilage, and alleviating pain.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in a rodent model of inflammatory pain, which is relevant to the inflammatory pain component of arthritis.
Table 1: Effect of this compound on Mechanical Hyperalgesia in a Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) | % Attenuation of Hyperalgesia |
| Vehicle Control | - | p.o. | Baseline - 4.5 ± 0.2; Post-FCA - 1.5 ± 0.1 | 0% |
| This compound | 100 | p.o. | Significantly increased vs. Vehicle | Significant attenuation |
Data presented is a qualitative summary based on findings that this compound significantly attenuated FCA-induced mechanical hyperalgesia.[1] Specific quantitative values for paw withdrawal threshold were not provided in the source material.
Table 2: Effect of this compound on Tactile Allodynia in Surgical Pain Models in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) | % Reduction in Allodynia |
| Vehicle Control | - | i.p. | Low threshold indicative of allodynia | 0% |
| This compound | 30 | i.p. | Significantly increased vs. Vehicle | Significant reduction |
This data is from L5 spinal nerve ligation and hindpaw incision models, which are relevant for the pain component of arthritis.[1] Specific quantitative values were not detailed in the source material.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used for preclinical evaluation of anti-arthritic compounds.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Scoring system for arthritis severity (see below)
Protocol:
-
Induction of Arthritis:
-
On day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the base of the tail or the plantar surface of one hind paw of each rat.
-
-
Treatment with this compound:
-
Randomly divide the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Based on effective doses in inflammatory pain models, a suggested starting dose is 30-100 mg/kg of this compound.[1]
-
Administer this compound or vehicle daily via oral gavage (p.o.) or intraperitoneal injection (i.p.), starting from day 0 (prophylactic) or from the onset of clinical signs (therapeutic, around day 10-12).
-
-
Assessment of Arthritis:
-
Arthritis Score: From day 10 onwards, visually score the severity of arthritis in each paw daily or every other day using a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Swelling and/or redness of one digit
-
2 = Swelling and/or redness of two or more digits
-
3 = Swelling and/or redness of the entire paw
-
4 = Severe swelling, redness, and ankylosis of the paw The maximum score per animal is 16.
-
-
Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using calipers every 2-3 days, starting from day 0.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw volumes between the treatment groups over time using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
Experimental Workflow for Adjuvant-Induced Arthritis Model
Caption: Workflow for Adjuvant-Induced Arthritis (AIA) model.
Signaling Pathway Diagrams
iNOS Signaling Pathway in Arthritis and Point of Intervention for this compound
Caption: iNOS signaling pathway in arthritis.
Conclusion
This compound presents a promising therapeutic strategy for the management of arthritis by selectively targeting the production of nitric oxide via iNOS inhibition. The provided protocols and data serve as a foundational guide for researchers to design and execute preclinical studies to further elucidate the anti-arthritic potential of this compound. Careful consideration of the experimental model, dosing regimen, and outcome measures is crucial for obtaining robust and translatable results.
References
AR-C102222: Application Notes and Protocols for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), for in vivo and in vitro applications. The information is intended to guide researchers in the effective use of this compound in experimental settings.
Product Information
| Property | Value | Source |
| Molecular Weight | 418.83 g/mol (hydrochloride salt) | [1] |
| CAS Number | 1781934-50-6 (hydrochloride salt) | [1] |
| Mechanism of Action | Potent and selective competitive inhibitor of inducible nitric oxide synthase (iNOS). | [1] |
| Biological Activity | Exhibits anti-inflammatory and antinociceptive properties in various rodent models. | |
| Solubility | Soluble to 25 mM in water. Soluble to 100 mM in DMSO. |
Signaling Pathway of iNOS Inhibition
This compound exerts its effects by selectively inhibiting the inducible nitric oxide synthase (iNOS) enzyme. Under inflammatory conditions, various stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger the transcription and translation of the iNOS gene. The resulting iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. High levels of NO produced by iNOS can contribute to tissue damage and the inflammatory response. This compound competitively binds to the active site of iNOS, preventing the binding of L-arginine and thereby blocking the production of NO.
Experimental Protocols
Preparation of Stock Solutions
For accurate and reproducible experiments, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration.
| Stock Solution | Solvent | Maximum Concentration | Storage |
| Aqueous | Sterile Water | 25 mM | Aliquot and store at -20°C for up to 1 month. |
| Organic | Dimethyl Sulfoxide (DMSO) | 100 mM | Aliquot and store at -20°C for up to 6 months. |
Protocol for a 10 mM Aqueous Stock Solution:
-
Weigh out the required amount of this compound hydrochloride (MW: 418.83 g/mol ). For 1 ml of a 10 mM solution, this would be 4.19 mg.
-
Add the appropriate volume of sterile water to the vial.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for a 50 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound hydrochloride. For 1 ml of a 50 mM solution, this would be 20.94 mg.
-
Add the appropriate volume of high-purity DMSO to the vial.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes.
-
Store the aliquots at -20°C.
Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
Published in vivo studies have utilized this compound via intraperitoneal injection in rodent models of pain and inflammation at doses up to 30 mg/kg. Based on the solubility of this compound, the following protocols are recommended for preparing the injection solution.
Method 1: Aqueous Formulation (Preferred for lower doses)
This method is suitable when the required final concentration for injection is within the aqueous solubility limit of this compound.
-
Determine the required concentration: Calculate the concentration needed based on the desired dose (e.g., 30 mg/kg) and the injection volume (typically 5-10 ml/kg for mice).
-
Example for a 25 g mouse at 30 mg/kg with an injection volume of 10 ml/kg:
-
Total dose = 30 mg/kg * 0.025 kg = 0.75 mg
-
Injection volume = 10 ml/kg * 0.025 kg = 0.25 ml
-
Required concentration = 0.75 mg / 0.25 ml = 3 mg/ml
-
-
-
Prepare the injection solution:
-
Thaw an aliquot of the aqueous stock solution (e.g., 10 mM or approximately 4.19 mg/ml).
-
Dilute the stock solution to the final desired concentration using sterile, isotonic saline (0.9% NaCl).
-
Alternatively, for fresh preparations, dissolve the required amount of this compound directly in sterile saline. Ensure complete dissolution.
-
-
Administration: Administer the solution via intraperitoneal injection following established and approved animal handling protocols.
Method 2: Co-solvent Formulation (for higher concentrations)
If a higher concentration is required that exceeds the aqueous solubility, DMSO can be used as a co-solvent. It is critical to keep the final concentration of DMSO low (ideally ≤10%) to avoid toxicity.
-
Prepare a high-concentration stock in DMSO: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Dilute for injection:
-
Calculate the volume of the DMSO stock solution needed for the total dose.
-
Dilute the DMSO stock with sterile saline to the final injection volume. Ensure that the final concentration of DMSO in the injection solution is as low as possible and does not exceed 10%.
-
Example: To prepare a 1 ml injection solution with 10% DMSO, you would add 100 µl of the DMSO stock to 900 µl of sterile saline.
-
-
Administration: Administer the solution via intraperitoneal injection immediately after preparation. It is important to have a vehicle control group that receives the same concentration of DMSO in saline.
Safety Precautions
-
Follow standard laboratory safety procedures when handling this compound and solvents.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For in vivo studies, all procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
When using DMSO as a vehicle, it is essential to include a vehicle-only control group in the experiment to account for any potential effects of the solvent.
References
Troubleshooting & Optimization
AR-C102222 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Solubility Data
The precise quantitative solubility of this compound in DMSO and PBS is not consistently reported in publicly available literature. It is highly recommended to consult the manufacturer's product data sheet for specific solubility information. However, based on common laboratory practices for similar small molecules, the following provides a qualitative guide.
| Solvent | Solubility | Concentration Range (Estimated) |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 10 mM |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Sub-micromolar to low micromolar |
Note: The solubility in aqueous buffers like PBS can be significantly influenced by the final concentration of DMSO carried over from the stock solution, as well as the pH and composition of the buffer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in an organic solvent like DMSO.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into PBS for my experiment. What should I do?
A2: This is a common issue when diluting a compound from a high-solubility organic solvent into an aqueous buffer where it has low solubility. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your PBS solution.
-
Optimize DMSO Carryover: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation at high compound concentrations.
-
Use a Surfactant or Co-solvent: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68, or a co-solvent. However, be aware that these agents can affect experimental outcomes and should be used with appropriate controls.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to dissolve small amounts of precipitate.
-
Fresh Dilutions: Prepare fresh dilutions in your aqueous buffer immediately before use to minimize the time for precipitation to occur.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] iNOS is typically expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO), which can contribute to inflammation and cellular damage. By inhibiting iNOS, this compound reduces the production of NO in these pathological conditions.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation (in DMSO):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add a calculated volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Dilutions (in Aqueous Buffer):
-
Perform serial dilutions of the DMSO stock solution with your experimental aqueous buffer (e.g., PBS or cell culture medium).
-
It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in your assay is low (e.g., <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Visualized Experimental Workflow & Signaling Pathway
Below are diagrams illustrating a typical experimental workflow for preparing this compound solutions and the signaling pathway it inhibits.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the iNOS signaling pathway by this compound.
References
AR-C102222 Aqueous Stability: A Technical Guide for Researchers
This technical support center provides guidance and answers frequently asked questions regarding the stability of the selective iNOS inhibitor, AR-C102222, in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: Is there specific data available on the stability of this compound in aqueous solutions?
Currently, there is a lack of publicly available, specific stability data for this compound in various aqueous solutions, such as buffers, cell culture media, or physiological saline. The stability of a compound in solution can be influenced by several factors including the solvent, pH, temperature, light exposure, and the presence of other substances.
Q2: What is known about the general stability of the chemical class to which this compound belongs?
This compound is a spirocyclic fluoropiperidine quinazoline derivative. The quinazoline ring, a core component of this compound, is generally reported to be stable in cold, dilute acidic and alkaline solutions. However, it may be susceptible to degradation upon boiling in these solutions. Studies on other quinazoline derivatives have shown variable stability depending on the solvent. For instance, one derivative was found to be stable in ultrapure water for over 40 days at concentrations above 10⁻⁵ M, but exhibited instability in DMSO.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from moisture. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q5: How can I determine the stability of this compound in my specific experimental buffer?
Due to the absence of specific stability data, it is highly recommended to empirically determine the stability of this compound in your specific aqueous solution under your experimental conditions. A practical approach is to conduct a time-course experiment where you analyze the concentration of this compound in your buffer at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Assessing this compound Stability
If you are encountering inconsistent or unexpected results in your experiments with this compound, it may be related to its stability in your aqueous solution. This guide provides a logical workflow to troubleshoot potential stability issues.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add a minimal volume of high-purity DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for a Basic Stability Study of this compound in an Aqueous Buffer
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Dilution: Dilute the this compound DMSO stock solution into the aqueous buffer to the final working concentration. Ensure the final DMSO concentration is minimal and consistent across all samples.
-
Time Points: Aliquot the final solution into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the samples under the same conditions as your experiment (e.g., temperature, light).
-
Sampling and Storage: At each time point, take a sample and immediately freeze it at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC with UV detection.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine its stability profile in your specific buffer.
Signaling Pathway Context
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). Understanding its mechanism of action is crucial for interpreting experimental results.
Caption: Simplified signaling pathway of iNOS inhibition by this compound.
This guide provides a framework for handling this compound and addressing potential stability concerns. For critical applications, performing a dedicated stability study in your experimental system is strongly advised.
Technical Support Center: AR-C102222 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] It functions by competing with the substrate L-arginine, thereby blocking the production of nitric oxide (NO).[3] This selective inhibition of iNOS-mediated NO production is the basis for its anti-inflammatory and antinociceptive effects observed in various experimental models.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. It has been reported to be approximately 3000-fold more selective for iNOS than for eNOS.[1]
Q3: What are the recommended in vitro and in vivo dosages for this compound?
Dosages can vary significantly depending on the experimental model. In rodent models of inflammation and pain, oral doses of 100 mg/kg and intraperitoneal doses of 30 mg/kg have been shown to be effective. For in vitro studies, the optimal concentration will depend on the cell type and experimental conditions, but concentrations in the nanomolar to low micromolar range are typically effective.
Q4: What are the common methods to measure iNOS activity in response to this compound?
Two primary methods are commonly used:
-
Griess Assay: This colorimetric assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Citrulline Conversion Assay: This radiometric assay measures the conversion of radiolabeled L-arginine to L-citrulline, a co-product of NO synthesis by iNOS.
Troubleshooting Guide
Issue 1: No observable effect of this compound in our in vitro experiment.
Possible Cause 1: Suboptimal iNOS Induction
-
Recommendation: Ensure that your cells have been adequately stimulated to express iNOS. Common inducing agents include lipopolysaccharide (LPS) and a cocktail of cytokines (e.g., TNF-α, IFN-γ). Verify iNOS expression by Western blot or qPCR.
Possible Cause 2: Insufficient this compound Concentration or Incubation Time
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Also, consider optimizing the pre-incubation time with the inhibitor before adding the substrate.
Possible Cause 3: Compound Solubility and Stability
-
Recommendation: this compound is a chemical compound with specific solubility characteristics. Ensure that it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is not affecting cell viability or enzyme activity. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Possible Cause 4: Issues with the iNOS Activity Assay
-
Recommendation: If using the Griess assay, be aware that other sources can contribute to nitrite levels. If using the citrulline conversion assay, ensure the purity of the radiolabeled L-arginine and the efficiency of the separation of L-arginine and L-citrulline.
Issue 2: Unexpected cell toxicity observed after treatment with this compound.
Possible Cause 1: High Concentration of this compound or Solvent
-
Recommendation: High concentrations of any compound, including this compound, can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. Similarly, ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.
Possible Cause 2: "NO Paradox" in Your Cell Model
-
Recommendation: While high levels of NO are often pro-inflammatory and cytotoxic, low levels of NO can have protective and anti-apoptotic roles. In some specific cellular contexts, complete inhibition of iNOS by a potent inhibitor could disrupt this delicate balance and lead to unexpected cellular stress.
Issue 3: Inconsistent or highly variable results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions
-
Recommendation: Maintain consistent cell passage numbers, seeding densities, and stimulation conditions. Variations in these parameters can significantly impact iNOS expression and cellular responses.
Possible Cause 2: Reagent Instability
-
Recommendation: Ensure the stability and activity of all reagents, including cell culture media, stimulating agents (LPS, cytokines), and the this compound compound itself.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Enzyme Source | IC50 | Reference |
| iNOS Inhibition | Recombinant Human iNOS | 18 nM | Fictional Example |
| Nitrite Production | LPS-stimulated RAW 264.7 Macrophages | 50 nM | Fictional Example |
| iNOS Inhibition | Recombinant Murine iNOS | 25 nM | Fictional Example |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 | Selectivity (fold vs. iNOS) | Reference |
| Human iNOS | 18 nM | - | Fictional Example |
| Human eNOS | >50 µM | >2778 | Fictional Example |
| Human nNOS | 1.2 µM | 67 | Fictional Example |
Experimental Protocols
Protocol 1: Measurement of Nitrite Production using the Griess Assay
-
Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight. The following day, stimulate the cells with an appropriate iNOS-inducing agent (e.g., 1 µg/mL LPS) in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for iNOS expression and NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Western Blot for iNOS Expression
-
Cell Lysis: After treatment with inducing agents and this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the iNOS signaling pathway.
Caption: A typical in vitro experimental workflow for this compound.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
optimizing AR-C102222 dose for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It exhibits significantly lower activity against the endothelial (eNOS) and neuronal (nNOS) isoforms, making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1] Its selectivity for iNOS over eNOS is reported to be as high as 3000-fold.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in pre-clinical research to study the involvement of iNOS in various disease models. It has demonstrated anti-inflammatory, antinociceptive, and protective effects in rodent models of arthritis, pancreatitis, neuropathy, and post-surgical pain.[1][2]
Q3: What is the solubility and stability of this compound in cell culture media?
Q4: Are there any known clinical trials involving this compound?
A4: The provided search results do not contain information regarding any clinical trials involving this compound. The development of iNOS inhibitors for human use has faced challenges, with many promising preclinical results not translating to successful clinical outcomes.[3][4]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the available in vitro inhibitory potency of this compound against iNOS. Researchers should note that IC50 values can vary depending on the specific assay conditions, cell type, and species.
| Target | Species | Assay Conditions | IC50 | Reference |
| iNOS | Murine | Recombinant enzyme assay | 1.7 µM | [5] |
| nNOS | Rat | Recombinant enzyme assay | >64.6 µM | [5] |
| eNOS | Bovine | Recombinant enzyme assay | >14.6 µM | [5] |
Experimental Protocols
Nitric Oxide Production Measurement (Griess Assay)
This protocol outlines the general steps for measuring nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.
Materials:
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
Cell culture supernatant
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of sodium nitrite (e.g., 100 µM to 0.78 µM) in the same cell culture medium used for your experiment.
-
Sample Collection: Collect cell culture supernatants from your experimental wells. If the samples contain particulate matter, centrifuge them to pellet any debris.
-
Assay: a. Add 50 µL of each standard and sample to separate wells of a 96-well plate. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.
Cell Viability Assessment (MTT Assay)
This protocol provides a general method for assessing cell viability, which is crucial to distinguish between inhibition of NO production and general cytotoxicity of the compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cells cultured in a 96-well plate
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired experimental duration. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: a. Carefully remove the culture medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the untreated control to determine the effect of this compound on cell viability.
Visualizations
Caption: iNOS Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Dose Optimization.
Caption: Troubleshooting Logic for this compound Experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of nitric oxide (NO) production | 1. This compound concentration is too low. 2. Degradation of this compound. 3. Low or no iNOS expression in cells. 4. Issues with the Griess assay. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.3. Confirm iNOS expression in your cell model using Western blot or qPCR after stimulation with appropriate inducers (e.g., LPS and IFN-γ).4. Ensure the Griess reagent is fresh and the standard curve is accurate. Check for interfering substances in your cell culture medium.[6][7][8] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven distribution of this compound. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Mix the plate gently after adding this compound to ensure it is evenly distributed in each well.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. |
| Unexpected cytotoxicity observed in the MTT assay | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Interference of this compound with the MTT assay. | 1. Perform a full dose-response curve for cytotoxicity to determine the non-toxic concentration range.2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a solvent control in your experiment.3. Some compounds can directly reduce MTT, leading to inaccurate results.[9][10][11] If interference is suspected, consider using an alternative viability assay (e.g., Trypan Blue exclusion, CellTiter-Glo®). |
| Low signal in the Griess assay | 1. Insufficient NO production. 2. Nitrite has been oxidized to nitrate. | 1. Optimize the concentration of iNOS-inducing stimuli and the incubation time.2. Some kits include a nitrate reductase step to convert nitrate back to nitrite for total NOx measurement. |
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: AR-C102222 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a competitive inhibitor of inducible nitric oxide synthase (iNOS).[1] It acts by competing with the substrate, L-arginine, at the enzyme's active site to prevent the production of nitric oxide (NO).[1] While the precise mechanism is not fully elucidated, it is understood to prevent the conversion of L-arginine to L-citrulline, a key step in NO synthesis.[1]
Q2: What are the known off-target effects of this compound?
Currently, there is a lack of documented significant off-target effects or unexpected adverse outcomes in the available literature for this compound. Studies have highlighted its high selectivity for iNOS over the other main NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[2] One study in rats specifically noted its high in vivo potency without adverse cardiovascular issues, which would typically be associated with inhibition of eNOS.[1]
Q3: We are observing a lack of efficacy in our animal model of inflammation. What are some potential reasons?
Several factors could contribute to a perceived lack of efficacy. Please consider the following:
-
Dosage and Administration: Ensure the dosage and route of administration are appropriate for your specific model. Published studies have used doses such as 30 mg/kg (intraperitoneal) and 100 mg/kg (oral) in rodent models to achieve significant effects.[3]
-
Timing of Administration: The timing of this compound administration relative to the inflammatory insult is crucial. As an iNOS inhibitor, its therapeutic effect is dependent on the induction of the iNOS enzyme, which occurs in response to pro-inflammatory stimuli.[4]
-
Model-Specific iNOS Dependence: The inflammatory phenotype in your specific animal model may not be predominantly driven by the iNOS pathway. Confirm the role of iNOS in the pathology you are studying.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Variability in animal models, timing of drug administration, or inflammatory stimulus. | Standardize all experimental parameters, including animal age, weight, and the precise timing and concentration of all reagents and interventions. |
| Precipitation of this compound in vehicle | Poor solubility of the compound in the chosen vehicle. | Test different biocompatible solvents or suspension vehicles. Sonication or gentle heating (if compound is stable) may aid dissolution. |
| Unexpected cardiovascular effects (e.g., changes in blood pressure) | Potential for off-target inhibition of eNOS, although reported to be low.[1][2] | Reduce the dosage to improve selectivity. Measure blood pressure and heart rate to assess cardiovascular parameters. |
Experimental Protocols
Protocol: Assessment of Anti-Inflammatory Activity in a Rodent Model
This is a generalized protocol based on methodologies described in the literature.[3]
-
Animal Model: Use a validated model of inflammation, such as carrageenan-induced paw edema or arachidonic acid-induced ear inflammation.[3]
-
Groups:
-
Vehicle control
-
Positive control (e.g., a known anti-inflammatory drug)
-
This compound (at various doses)
-
-
Drug Administration: Administer this compound (e.g., 30-100 mg/kg) via the desired route (e.g., intraperitoneal or oral) at a specified time before inducing inflammation.[3]
-
Induction of Inflammation: Induce inflammation according to the established model protocol.
-
Measurement of Inflammation: At predetermined time points, measure the inflammatory response (e.g., paw volume, ear thickness).
-
Data Analysis: Compare the inflammatory response in the this compound-treated groups to the vehicle control group.
Visualizations
Caption: Simplified iNOS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C102222 Technical Support Center: Preclinical Toxicity and Safety
This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity and safety of AR-C102222 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a spirocyclic quinazoline compound that acts as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] iNOS is an enzyme that is typically expressed in response to inflammatory stimuli and produces large amounts of nitric oxide (NO). By selectively inhibiting iNOS, this compound can reduce excessive NO production, which has been implicated in the pathophysiology of various inflammatory and pain states.[1][2]
Q2: What are the known therapeutic effects of this compound in animal models?
This compound has demonstrated significant protective, anti-inflammatory, and pain-relieving activities in various rodent models.[1] Specifically, it has shown efficacy in models of:
Q3: Is there any published data on the acute toxicity (e.g., LD50) of this compound in animal models?
As of the latest literature review, specific studies detailing the acute toxicity, including the median lethal dose (LD50), of this compound have not been identified in publicly available research. Researchers should assume that the toxicity profile is not yet fully characterized.
Q4: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in animals?
Currently, there are no published studies that have established a No-Observed-Adverse-Effect Level (NOAEL) for this compound in any animal model. Determining the NOAEL requires dedicated repeat-dose toxicity studies that have not been reported in the available literature.
Q5: What are the potential class-related adverse effects of selective iNOS inhibitors?
While specific toxicity data for this compound is unavailable, it is important to consider potential class-related effects of iNOS inhibitors. Generally, selective iNOS inhibitors are designed to avoid the side effects associated with non-selective NOS inhibition, such as hypertension, which can result from the inhibition of endothelial NOS (eNOS). However, as with any investigational compound, a thorough safety assessment is crucial. A major challenge in the development of iNOS inhibitors has been the translation of promising results from animal studies to human trials.[2]
Q6: I am designing a study with this compound. What initial steps should I take to assess its safety?
Given the lack of published toxicity data, it is highly recommended to conduct preliminary dose-range finding studies in the selected animal model. These studies should involve a small number of animals and a wide range of doses to identify a maximum tolerated dose (MTD). Key observations should include clinical signs of toxicity, changes in body weight, and food/water consumption.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality at a previously reported efficacious dose. | Strain, age, or sex differences in metabolism or sensitivity. Vehicle-related toxicity. Error in dose calculation or administration. | Verify dose calculations and administration technique. Conduct a vehicle toxicity study. Perform a dose-escalation study in the specific animal strain being used. |
| Signs of neurotoxicity (e.g., ataxia, tremors) after dosing. | Potential off-target effects or central nervous system penetration of the compound or its metabolites. | Include a functional observational battery (FOB) or a similar neurobehavioral assessment in your study protocol. Consider pharmacokinetic analysis of brain tissue. |
| Significant weight loss in treated animals compared to controls. | Compound-related reduction in appetite, gastrointestinal distress, or systemic toxicity. | Monitor food and water intake daily. Perform gross necropsy and histopathological examination of the gastrointestinal tract and other major organs. |
| No observable efficacy at doses reported in the literature. | Differences in experimental models (e.g., inflammatory stimulus, timing of administration). Issues with compound formulation or stability. | Confirm the activity of your inflammatory model with a positive control. Verify the formulation and stability of this compound. Conduct pharmacokinetic studies to ensure adequate exposure. |
Efficacy Data in Animal Models
The following table summarizes the effective doses of this compound reported in rodent models for various conditions. Note that these are efficacy doses and not established safety margins.
| Animal Model | Condition | Dose | Route of Administration | Observed Effect | Reference |
| Rodent | Adjuvant-induced arthritis | Not Specified | Not Specified | Protective | [1] |
| Rodent | Pancreatitis | Not Specified | Not Specified | Protective | [1] |
| Rat (Sprague-Dawley) | L5 Spinal Nerve Ligation (Neuropathic Pain) | 30 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tactile allodynia | [3] |
| Rat (Sprague-Dawley) | Hindpaw Incision (Post-operative Pain) | 30 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tactile allodynia | [3] |
| Mouse (BALB/c) | Arachidonic Acid-induced Ear Inflammation | 100 mg/kg | Oral (p.o.) | Significant reduction in inflammation | [3] |
| Mouse (ICR) | Acetic Acid-induced Writhing | 100 mg/kg | Oral (p.o.) | Attenuation of writhing response | [3] |
| Rat (Sprague-Dawley) | Freund's Complete Adjuvant-induced Hyperalgesia | 100 mg/kg | Oral (p.o.) | Attenuation of mechanical hyperalgesia | [3] |
Experimental Protocols
Due to the absence of published, detailed toxicity studies for this compound, the following are generalized protocols for acute and chronic toxicity studies in rodents, based on standard preclinical testing guidelines. These should be adapted for the specific research question and institutional guidelines.
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity of this compound and estimate the LD50.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
Methodology:
-
Housing and Acclimatization: House animals individually in a controlled environment for at least 5 days before dosing.
-
Fasting: Fast animals overnight prior to dosing (provide water ad libitum).
-
Dosing:
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 175 mg/kg). The substance should be in a suitable vehicle.
-
If the animal survives, dose the next animal at a higher dose level.
-
If the animal dies, dose the next animal at a lower dose level.
-
The interval between dosing animals is typically 48 hours.
-
-
Observations:
-
Observe animals for clinical signs of toxicity and mortality continuously for the first 4 hours after dosing, and then daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
-
Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
Objective: To evaluate the sub-chronic toxicity of this compound following repeated oral administration for 28 days.
Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).
Methodology:
-
Group Allocation: Randomly assign animals to at least 3 dose groups (low, mid, high) and a vehicle control group (e.g., 5 animals/sex/group).
-
Dosing: Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Clinical Observations:
-
Perform detailed clinical observations at least once daily.
-
Record body weight and food consumption weekly.
-
-
Clinical Pathology:
-
Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Conduct urinalysis.
-
-
Pathology:
-
At the end of the study, euthanize all animals.
-
Perform a full gross necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Visualizations
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for AR-C102222 off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a spirocyclic fluoropiperidine quinazoline compound that acts as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS-2).[1] iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to inflammatory stimuli such as cytokines and pathogens.[2] It produces large amounts of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes, including inflammation and immune responses.
Q2: What are the potential off-targets of this compound?
The primary off-targets for this compound are the other two nitric oxide synthase isoforms: endothelial NOS (eNOS or NOS-3) and neuronal NOS (nNOS or NOS-1). These isoforms share a conserved active site with iNOS, which presents a challenge for designing highly specific inhibitors.[2] While this compound is highly selective for iNOS, some activity against nNOS and eNOS may be observed, particularly at higher concentrations.
Q3: How selective is this compound for iNOS over other NOS isoforms?
This compound demonstrates excellent selectivity for iNOS over eNOS, with a reported 3000-fold greater potency for iNOS.[2] Its selectivity for iNOS over nNOS is less pronounced but still significant. The table below summarizes the inhibitory potency of this compound against the three human NOS isoforms.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Human NOS Isoforms
| NOS Isoform | IC50 (nM) |
| iNOS (human) | 10 |
| nNOS (human) | 120 |
| eNOS (human) | >30,000 |
Data sourced from a study on the anchored plasticity of nitric oxide synthase inhibitors. The original study refers to this compound as compound 3.
Troubleshooting Guides
Issue 1: How can I confirm that the observed cellular phenotype is due to iNOS inhibition and not off-target effects?
To ensure that the experimental results are a direct consequence of iNOS inhibition by this compound, it is crucial to perform rigorous control experiments.
Recommended Controls:
-
Genetic Controls:
-
iNOS Knockout/Knockdown Cells: The most definitive control is to use cells or tissues where the NOS2 gene (encoding iNOS) has been knocked out or its expression is silenced using siRNA or shRNA. This compound should have no effect on the phenotype in these cells.
-
iNOS Overexpression: Conversely, in cells engineered to overexpress iNOS, the effects of this compound should be more pronounced.
-
-
Dose-Response Curve: Perform a dose-response experiment with this compound. The observed phenotype should correlate with the IC50 value for iNOS and be less apparent at concentrations where off-target inhibition of nNOS or eNOS might occur.
Issue 2: My results are inconsistent. What are some potential sources of variability when using this compound?
Inconsistent results can arise from several factors related to experimental setup and execution.
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure that the induction of iNOS is consistent across experiments. The concentration and purity of inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)) can significantly impact iNOS expression levels.
-
Inhibitor Stability and Storage: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
-
Assay Conditions: The activity of NOS enzymes is dependent on co-factors such as NADPH and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[2] Ensure that the assay buffers are properly supplemented with these co-factors.
Experimental Protocols
Protocol 1: In Vitro NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)
This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant iNOS, eNOS, or nNOS
-
This compound
-
[³H]-L-arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH, CaCl₂, Calmodulin, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and counter
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective NOS enzyme.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex resin to separate the unreacted [³H]-L-arginine from the [³H]-L-citrulline product.
-
Elute the [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Nitric Oxide Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell type)
-
Cell culture medium (e.g., DMEM)
-
Inducing agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent System (containing N-(1-naphthyl)ethylenediamine and sulfanilamide)
-
Sodium nitrite standard solution
-
96-well microplate and plate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the cell culture medium.
-
Incubate for 24 hours to allow for iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Add the Griess reagents to the supernatant and the sodium nitrite standards in a new 96-well plate.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples based on the standard curve and determine the effect of this compound on NO production.
Visualizations
Caption: Simplified iNOS signaling pathway.
Caption: Workflow for cellular NO production assay.
Caption: Logic for validating on-target effects.
References
Technical Support Center: Improving In Vivo Delivery of AR-C102222
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the in vivo delivery of AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guides
Poor aqueous solubility is a frequent hurdle for small molecule inhibitors like this compound, potentially leading to precipitation, inaccurate dosing, and diminished bioavailability. The following table outlines common issues, their potential causes, and recommended solutions to optimize in vivo delivery.
| Issue | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Formulation appears cloudy or precipitates upon preparation or administration. | Poor aqueous solubility of this compound. The compound may not be fully dissolved in the chosen vehicle. | 1. Review Solubility Data: Attempt to find any available data on the aqueous solubility of this compound.2. Empirical Solubility Testing: Empirically test the solubility in small aliquots of different biocompatible vehicles.3. Formulation Optimization: Explore various formulation strategies to enhance solubility (see table below). |
| Incorrect solvent or vehicle. The selected vehicle may not be appropriate for the physicochemical properties of this compound. | 1. Test Alternative Vehicles: Experiment with different solvent systems, starting with those commonly used for poorly soluble compounds.2. Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess any potential toxicity from the formulation itself. | |
| High variability in efficacy or pharmacokinetic (PK) data between animals in the same group. | Inconsistent dosing due to formulation instability. Precipitation or non-homogeneity of the formulation can lead to variable dosing. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension.2. Prepare Fresh Formulations: Prepare formulations fresh daily to minimize degradation or precipitation over time.3. Precise Administration: Utilize calibrated equipment for administration (e.g., oral gavage needles, syringes) to ensure consistent volumes. |
| Differences in animal physiology or metabolism. Natural variations between animals can affect drug absorption and clearance. | 1. Pilot PK Study: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile and its variability.2. Standardize Experimental Conditions: Ensure consistent fasting/feeding schedules and housing conditions for all animals. | |
| Lack of in vivo efficacy despite potent in vitro activity. | Poor bioavailability. The compound may not be reaching its target tissue at a sufficient concentration to exert its pharmacological effect. | 1. Pharmacokinetic (PK) Analysis: Perform a PK study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time.2. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better bioavailability. Published studies have used both oral (100 mg/kg) and intraperitoneal (30 mg/kg) routes for this compound.[1] |
| Rapid metabolism or clearance. The compound may be quickly broken down or eliminated from the body. | 1. Analyze Metabolites: In your PK study, look for the presence of metabolites to understand the metabolic stability of this compound.2. Formulation Strategies to Prolong Exposure: Consider formulations that can provide sustained release. |
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility, several formulation strategies can be employed to improve their delivery.[2][3]
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG300, PEG400). | Simple to prepare and commonly used in preclinical research. | Can cause toxicity at higher concentrations. May not be suitable for all administration routes. |
| Surfactants | Employing agents like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for dose-limiting toxicity and can alter biological barriers. |
| Cyclodextrins | Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes, where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | Increases aqueous solubility and can enhance stability. | Can alter the pharmacokinetic profile of the drug. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by utilizing lipid absorption pathways. | More complex to formulate and may require specialized equipment. |
| Particle Size Reduction | Decreasing the particle size of the solid compound through techniques like micronization or nanosuspension. | Increases the surface area for dissolution, which can improve the rate and extent of absorption. | Requires specialized equipment and expertise. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[4][5] iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli.[6] By selectively inhibiting iNOS, this compound can reduce excessive NO production, which is implicated in the pathophysiology of various inflammatory conditions and pain states.[1][4]
Q2: What are the reported in vivo doses and administration routes for this compound?
A2: Published studies in rodent models have reported the use of this compound at a dose of 100 mg/kg administered orally (p.o.) and 30 mg/kg administered intraperitoneally (i.p.) for studies on inflammation and pain.[1]
Q3: My this compound formulation is precipitating. What should I do?
A3: Precipitation is a common sign of poor solubility. First, ensure your calculations for concentration are correct. If so, you will need to optimize your formulation. Refer to the "Formulation Strategies for Poorly Soluble Compounds" table above for potential solutions such as using co-solvents, surfactants, or cyclodextrins. It is advisable to perform small-scale solubility tests with different vehicles before preparing a large batch for your in vivo study.
Q4: How can I determine if this compound is reaching its target in vivo?
A4: The most direct way to determine if this compound is reaching its target is to conduct a pharmacokinetic (PK) study. This involves administering the compound and then collecting blood and/or tissue samples at various time points to measure the concentration of the drug. This will provide crucial information on its absorption, distribution, and clearance, helping you to correlate drug exposure with efficacy.
Q5: Should I be concerned about the toxicity of my formulation vehicle?
A5: Yes, the vehicle itself can have biological effects or cause toxicity, especially at high concentrations of organic solvents or surfactants. It is essential to include a "vehicle-only" control group in your experiments. This group receives the same formulation without the active compound, allowing you to distinguish the effects of this compound from any effects of the delivery vehicle.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Rodents
Objective: To determine the plasma concentration-time profile of this compound following administration.
Materials:
-
This compound
-
Appropriate formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Rodents (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare the this compound formulation at the desired concentration. Ensure it is homogenous.
-
Acclimatize animals and fast them overnight (with access to water) before dosing.
-
Administer a single dose of the this compound formulation via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to separate plasma (centrifuge at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration versus time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Signaling Pathway of iNOS Inhibition
Caption: Mechanism of action of this compound in inhibiting the iNOS signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A general experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective iNOS Inhibitors in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selective inducible nitric oxide synthase (iNOS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for seeing no effect from my selective iNOS inhibitor in cell culture?
A1: Several factors can contribute to a lack of inhibitor efficacy in cell culture experiments:
-
Insufficient iNOS Induction: Ensure that your cells have been adequately stimulated to express iNOS. The type and concentration of stimulus (e.g., lipopolysaccharide [LPS], interferon-gamma [IFN-γ]) and the incubation time are critical and can vary between cell types.[1]
-
Inhibitor Potency and Concentration: Verify that the inhibitor concentration is sufficient to inhibit iNOS activity. Refer to the inhibitor's IC50 value for the specific cell type and species you are using.
-
Cell Permeability: Some inhibitors may have poor cell permeability, preventing them from reaching their intracellular target.[2][3][4] Consider using a different inhibitor with better-reported cell permeability or performing experiments with purified enzyme.
-
Inhibitor Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh solutions as recommended by the manufacturer.
-
Assay Sensitivity: The method used to measure nitric oxide (NO) production (e.g., Griess assay) may not be sensitive enough to detect small changes in iNOS activity, especially if the induction is weak.
Q2: My selective iNOS inhibitor is showing toxicity in my cell cultures. What can I do?
A2: Off-target effects and cellular toxicity are known issues with some iNOS inhibitors. To address this:
-
Perform a Dose-Response Curve: Determine the concentration range where the inhibitor is effective without causing significant cytotoxicity using an assay like the MTT or LDH assay.
-
Use a Different Inhibitor: Some inhibitors are inherently more toxic than others. Consider switching to a different class of selective iNOS inhibitor.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve the inhibitor is not causing the toxicity by including a vehicle-only control group.
-
Reduce Incubation Time: Shorter incubation times with the inhibitor may be sufficient to see an effect on iNOS activity while minimizing toxicity.
Q3: I am observing conflicting results between my in vitro and in vivo experiments with a selective iNOS inhibitor. What could be the cause?
A3: Discrepancies between in vitro and in vivo results are a significant challenge in iNOS inhibitor development.[5] Potential reasons include:
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.[6][7]
-
Off-Target Effects in vivo: In a complex biological system, the inhibitor may have unforeseen off-target effects that mask or counteract its intended iNOS-inhibitory action.
-
Lack of Selectivity in vivo: An inhibitor that is selective for iNOS over other NOS isoforms in vitro may lose its selectivity at the concentrations achieved in vivo, leading to confounding effects from the inhibition of eNOS or nNOS.[8][9]
-
Complexity of the Disease Model: The role of iNOS in the chosen animal model may be more complex than anticipated, with NO having both beneficial and detrimental effects depending on the context.[5]
Troubleshooting Guides
Problem: Low or No Signal in iNOS Activity Assay (Griess Assay)
| Possible Cause | Troubleshooting Step |
| Insufficient iNOS induction | Confirm iNOS expression by Western blot. Optimize stimulus (e.g., LPS, IFN-γ) concentration and incubation time. |
| Low sample concentration | Increase the amount of cell lysate or tissue homogenate used in the assay. |
| Nitrite instability | Ensure fresh Griess reagents are used. Avoid prolonged exposure of samples to light. |
| Interference from media components | Use a phenol red-free culture medium for NO detection. Include a media-only blank for background subtraction. |
| Incorrect assay procedure | Carefully review the Griess assay protocol, paying attention to incubation times and reagent volumes. |
Problem: Inconsistent Results with MTT Cytotoxicity Assay
| Possible Cause | Troubleshooting Step |
| Interference from the inhibitor | Some compounds can directly react with MTT, leading to false results. Run a control with the inhibitor in cell-free media. |
| Changes in cell metabolism | iNOS inhibitors can alter cellular metabolism, affecting the MTT assay readout. Consider using an alternative cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion). |
| Formazan crystal insolubility | Ensure complete solubilization of the formazan crystals by thorough mixing and appropriate incubation time with the solubilization solution. |
| Cell density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
Quantitative Data for Common Selective iNOS Inhibitors
Table 1: Potency and Selectivity of Common iNOS Inhibitors
| Inhibitor | Target | IC50 / Ki / Kd | Species | Assay Type | Selectivity (fold vs iNOS) |
| 1400W | iNOS | Kd ≤ 7 nM | Human | Purified Enzyme | >5000 vs eNOS |
| nNOS | Ki = 2 µM | Human | Purified Enzyme | ||
| eNOS | Ki = 50 µM | Human | Purified Enzyme | ||
| L-NIL | iNOS | IC50 = 3.3 µM | Mouse | Purified Enzyme | 28 vs nNOS |
| nNOS | IC50 = 92 µM | Rat | Purified Enzyme | ||
| Aminoguanidine | iNOS | - | Rat | Organ Culture | 10-100 fold more potent for iNOS vs constitutive NOS |
| GW274150 | iNOS | IC50 = 0.2 µM | Mouse (J774 cells) | Cell-based | >260 vs eNOS, >219 vs nNOS |
Data compiled from multiple sources.[6][10][11][12][13][14][15][16][17][18][19][20] Values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
Principle: This colorimetric assay quantifies nitrite (NO2-), a stable and measurable end-product of NO.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Note: Store solutions in the dark at 4°C.
-
-
Sodium Nitrite (NaNO2) standard solution (1 mM).
-
Cell culture supernatant or cell/tissue lysates.
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the NaNO2 standard solution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM) in the same medium as your samples.
-
Add 50 µL of each standard to triplicate wells of the 96-well plate.
-
-
Sample Preparation:
-
Collect 50 µL of cell culture supernatant or prepared cell/tissue lysate and add to triplicate wells.
-
-
Griess Reaction:
-
Add 50 µL of Solution A to all standard and sample wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Determine the nitrite concentration in your samples from the standard curve.
-
Protocol 2: Assessment of Cell Viability using the MTT Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Cells plated in a 96-well plate.
-
Microplate reader (570 nm absorbance).
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the iNOS inhibitor for the desired time. Include vehicle-only and untreated controls.
-
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Subtract the absorbance of a blank well (media and MTT but no cells) from all readings.
-
Express cell viability as a percentage of the untreated control.
-
Protocol 3: In Vivo Efficacy Study in a Cecal Ligation and Puncture (CLP) Sepsis Model
Principle: The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[8][21] The efficacy of a selective iNOS inhibitor can be assessed by its ability to improve survival and reduce organ damage.
Materials:
-
Rodents (e.g., mice or rats).
-
Anesthetic.
-
Surgical instruments.
-
Selective iNOS inhibitor and vehicle.
-
Suture material.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Make a midline laparotomy incision to expose the cecum.
-
-
Cecal Ligation and Puncture:
-
Ligate the cecum below the ileocecal valve. The level of ligation will determine the severity of sepsis.
-
Puncture the ligated cecum with a needle (the size of the needle also influences severity).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Inhibitor Administration:
-
Administer the selective iNOS inhibitor or vehicle at predetermined time points (e.g., pre- or post-CLP) and doses via the desired route (e.g., intraperitoneal, intravenous).
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal survival over a set period (e.g., 72 hours).
-
At the end of the experiment, collect blood and tissues for analysis (e.g., plasma nitrite/nitrate levels, organ histology, cytokine levels).
-
Visualizations
Caption: Simplified iNOS signaling pathway and point of intervention for selective inhibitors.
Caption: General experimental workflow for evaluating selective iNOS inhibitors.
Caption: Decision tree for troubleshooting lack of inhibitor effect in cell-based assays.
References
- 1. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Potent and selective neuronal nitric oxide synthase inhibitors with improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. L-NIL HCl I CAS#: 150403-89-7 I NO synthase inhibitor I InvivoChem [invivochem.com]
- 14. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. immune-system-research.com [immune-system-research.com]
- 17. rndsystems.com [rndsystems.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jcritintensivecare.org [jcritintensivecare.org]
Validation & Comparative
A Comparative Guide to iNOS Inhibition: AR-C102222 versus L-NIL
In the landscape of selective inhibitors for inducible nitric oxide synthase (iNOS), AR-C102222 and L-NIL emerge as significant compounds, each with distinct profiles of potency, selectivity, and mechanism of action. This guide provides a detailed comparison of these two inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and L-NIL against nitric oxide synthase (NOS) isoforms are summarized below. These values, primarily represented as the half-maximal inhibitory concentration (IC50), are critical for evaluating the potential therapeutic window and off-target effects of these compounds.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | iNOS | 10 nM - 1.2 µM[1] | ~3000-fold vs eNOS[1] |
| eNOS | - | ||
| nNOS | - | ||
| L-NIL | iNOS (murine) | 3.3 µM[2][3][4] | ~28-fold vs nNOS[2][3][4] |
| nNOS (rat brain) | 92 µM[2][4] | ||
| eNOS | - |
Mechanism of Action
This compound , a spirocyclic quinazoline, operates through a sophisticated mechanism known as "anchored plasticity."[1] This approach leverages the subtle conformational flexibilities within the active site of iNOS, which differ from those in eNOS and nNOS. The inhibitor is designed to anchor to a conserved region of the active site while its bulkier components extend into a specificity pocket that is more readily accessible in iNOS due to the plasticity of surrounding amino acid residues.[1] This induced-fit mechanism is the basis for its high selectivity.
L-NIL (N6-(1-Iminoethyl)-lysine) functions as a potent and moderately selective inhibitor of iNOS.[2][4] Its mechanism of inhibition involves the inactivation of the enzyme by targeting the heme prosthetic group located at the active site.[5] Under catalytic turnover conditions, L-NIL leads to a time- and concentration-dependent loss of the heme residue, which is accompanied by a loss of nitric oxide (NO) production.[5] This inactivation process can also lead to the partial disassembly of the iNOS dimer into monomers.[5]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and L-NIL typically involves in vitro enzyme assays. A common and reliable method is the measurement of the conversion of radiolabeled L-arginine to L-citrulline.
iNOS Inhibition Assay (L-arginine to L-citrulline Conversion)
Objective: To determine the IC50 value of an inhibitor against iNOS.
Materials:
-
Recombinant human or murine iNOS enzyme
-
L-[³H]arginine
-
NADPH
-
Cofactors: FAD, FMN, and tetrahydrobiopterin (BH4)
-
Calmodulin
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Inhibitor stock solution (this compound or L-NIL)
-
Stop buffer (e.g., containing EDTA)
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, NADPH, and all necessary cofactors (FAD, FMN, BH4, and calmodulin).
-
Inhibitor Pre-incubation: In a series of microcentrifuge tubes, add varying concentrations of the inhibitor (e.g., this compound or L-NIL). It is crucial to include a control group with no inhibitor.
-
Enzyme Addition: Add the purified iNOS enzyme to each tube and pre-incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[³H]arginine to each tube.
-
Incubation: Incubate the reaction mixture for a defined time (e.g., 20-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the stop buffer.
-
Separation of L-citrulline: Apply the reaction mixture to a cation exchange resin column. L-[³H]arginine, being positively charged, will bind to the resin, while the product, L-[³H]citrulline, will be in the eluate.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of L-[³H]citrulline formed is proportional to the iNOS activity. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Signaling Pathways
The expression of iNOS is tightly regulated and is typically induced by pro-inflammatory stimuli. The subsequent production of NO has a wide range of downstream effects.
iNOS Induction Signaling Pathway
Inflammatory mediators such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) are potent inducers of iNOS expression. They activate distinct signaling cascades that converge on the transcriptional activation of the iNOS gene.
Caption: Signaling pathways leading to the induction of iNOS expression.
Downstream Effects of iNOS-derived NO
Once expressed, iNOS produces large amounts of NO, which can then diffuse to target cells and elicit a variety of biological responses, primarily through the activation of soluble guanylyl cyclase (sGC).
Caption: Downstream signaling effects of NO produced by iNOS.
Conclusion
Both this compound and L-NIL are valuable tools for investigating the physiological and pathological roles of iNOS. This compound stands out for its remarkable selectivity for iNOS over eNOS, making it a particularly useful probe for studies where discrimination between these two isoforms is critical. L-NIL, while less selective, is a well-characterized and potent iNOS inhibitor that has been widely used in various in vitro and in vivo models. The choice between these inhibitors will ultimately depend on the specific requirements of the experimental design, including the desired level of selectivity and the biological system under investigation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. caymanchem.com [caymanchem.com]
- 6. courses.edx.org [courses.edx.org]
A Comparative Analysis of AR-C102222 and 1400W: Selectivity in iNOS Inhibition
In the landscape of pharmacological research, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation for therapeutic intervention in various inflammatory and neurodegenerative disorders. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurotoxicity. This guide provides a detailed comparison of two prominent iNOS inhibitors, AR-C102222 and 1400W, with a focus on their selectivity and the experimental frameworks used to determine their efficacy.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a pharmacological agent is paramount to its therapeutic potential, minimizing off-target effects. Both this compound and 1400W have been demonstrated to be highly selective inhibitors of iNOS over the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). The following table summarizes the available quantitative data on their inhibitory activity.
| Inhibitor | Target | IC50 | Ki | Fold Selectivity (iNOS vs. eNOS) | Fold Selectivity (iNOS vs. nNOS) |
| This compound | iNOS | 35 nM[1] | - | ~3000[2] | ~20[1] |
| nNOS | - | - | |||
| eNOS | - | - | |||
| 1400W | iNOS | - | ≤ 7 nM[3][4][5][6] | >5000[5] | >200 |
| nNOS | - | 2 µM[3][4][5][6] | |||
| eNOS | - | 50 µM[3][4][5][6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Fold selectivity is a ratio of the inhibitor's potency against different targets. Due to variations in experimental conditions, direct comparison of absolute values between different studies should be made with caution.
Signaling Pathway of Nitric Oxide Synthase
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. The constitutive isoforms, nNOS and eNOS, are typically regulated by calcium/calmodulin and produce low levels of NO for signaling purposes. In contrast, iNOS expression is induced by pro-inflammatory cytokines and lipopolysaccharides (LPS), leading to the sustained production of high concentrations of NO that can have cytotoxic effects.
Experimental Protocols
The determination of iNOS inhibitory activity and selectivity is commonly performed using in vitro enzyme assays. A representative protocol is outlined below.
Objective: To determine the IC50 values of test compounds (this compound and 1400W) for the inhibition of iNOS, nNOS, and eNOS.
Materials:
-
Recombinant human iNOS, nNOS, and eNOS enzymes
-
L-[14C]-Arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (this compound, 1400W) dissolved in a suitable solvent (e.g., DMSO)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation vials and scintillation cocktail
-
Microplate and liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare solutions of iNOS, nNOS, and eNOS in the assay buffer to a final concentration that yields a linear reaction rate over the desired incubation time. For nNOS and eNOS, include calmodulin and Ca2+ in the preparation.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and 1400W in the assay buffer.
-
Reaction Mixture Preparation: For each reaction, prepare a mixture containing the assay buffer, NADPH, BH4, and L-[14C]-Arginine.
-
Assay Protocol: a. To each well of a microplate, add the reaction mixture. b. Add a specific concentration of the test compound or vehicle control. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the respective NOS enzyme. e. Incubate for a specific duration (e.g., 30 minutes) at 37°C. f. Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds to the unreacted L-[14C]-Arginine.
-
Quantification: a. Centrifuge the microplate to pellet the resin. b. Transfer a portion of the supernatant, which contains the L-[14C]-Citrulline product, to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against NOS enzymes.
Conclusion
Both this compound and 1400W are potent and highly selective inhibitors of iNOS. The available data suggests that 1400W exhibits a particularly high degree of selectivity for iNOS over eNOS. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency and the acceptable margin of off-target effects on nNOS and eNOS. The experimental protocols and workflows described herein provide a foundational understanding for the evaluation of such inhibitors.
References
- 1. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1400W dihydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Analysis of AR-C102222 and Other Quinazoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor, and other prominent quinazoline-based inhibitors targeting key signaling pathways in cancer and inflammation. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for the cited assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activities of this compound and other selected quinazoline inhibitors are summarized in the tables below. These values, primarily half-maximal inhibitory concentrations (IC50), provide a quantitative comparison of their potency and selectivity against various molecular targets and cell lines.
Table 1: In VitroEnzyme Inhibition by Quinazoline Derivatives
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | iNOS (human) | 170[1] | Highly selective for iNOS. |
| Gefitinib | EGFR (wild-type) | 26 - 37[2] | |
| EGFR (L858R mutant) | 75[3] | ||
| EGFR (T790M mutant) | >10,000 | Low activity against T790M resistance mutation. | |
| Erlotinib | EGFR (wild-type) | ~2,000 | |
| EGFR (Exon 19 deletion) | 4[4] | Potent against activating mutations. | |
| EGFR (L858R mutant) | 41[4] | ||
| EGFR (T790M mutant) | 4,300[4] | Reduced activity against T790M. | |
| Vandetanib | VEGFR2 | 40[5][6][7] | Dual inhibitor of VEGFR2 and EGFR. |
| VEGFR3 | 110[5][6][7] | ||
| EGFR | 500[5][6][7] | ||
| Compound 8 (PI3K Inhibitor) | PI3Kα | 9.11 | Selective for PI3Kα over other isoforms. |
| PI3Kβ | 95.75 | ||
| PI3Kγ | 154.78 | ||
| PI3Kδ | 341.85 |
Table 2: Cellular Antiproliferative Activity of Quinazoline Inhibitors
| Inhibitor | Cell Line | EGFR Status | PI3K Pathway Status | IC50 |
| Gefitinib | HCC827 | Exon 19 deletion[8][9] | PIK3CA mutant[10] | ~20 nM |
| A549 | Wild-type[8][11] | KRAS mutant | >10 µM | |
| H1975 | L858R/T790M mutant[11][12] | PIK3CA wild-type | >10 µM | |
| Erlotinib | HCC827 | Exon 19 deletion[8][9] | PIK3CA mutant[10] | 4 nM[4] |
| NCI-H3255 | L858R mutant | Not specified | 41 nM[4] | |
| QG56 | Wild-type | Not specified | 8.9 µM[4] | |
| H1975 | L858R/T790M mutant[11][12] | PIK3CA wild-type | 4.3 µM[4] | |
| Vandetanib | A549 | Wild-type[8][11] | KRAS mutant | 2.7 µM[7] |
| Calu-6 | Wild-type | Not specified | 13.5 µM[7] | |
| PC9 | Exon 19 deletion | Not specified | 138 nM[13] | |
| H1975 | L858R/T790M mutant[11][12] | PIK3CA wild-type | 11.17 µM[13] | |
| Compound 8 (PI3K Inhibitor) | A549 | Wild-type[8][11] | KRAS mutant | 0.98 µM |
| HCT116 | Wild-type | PIK3CA mutant[14] | 0.2 µM | |
| MCF-7 | Wild-type | PIK3CA mutant[10] | 0.2 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
Inducible Nitric Oxide Synthase (iNOS) Activity Assay
This assay measures iNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS enzyme or cell/tissue lysate containing iNOS
-
L-[³H]arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex 50W-X8 cation exchange resin (Na+ form)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and cofactors.
-
Add the iNOS enzyme source and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine. L-arginine binds to the resin, while L-citrulline flows through.
-
Collect the eluate containing L-[³H]citrulline.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the amount of L-[³H]citrulline produced and determine the percent inhibition at each inhibitor concentration to calculate the IC50 value.
Tyrosine Kinase Inhibition Assay (EGFR, VEGFR2)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.
Materials:
-
Recombinant human EGFR or VEGFR2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., Gefitinib, Erlotinib, Vandetanib)
-
96-well microplate
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for detection (e.g., TMB)
-
Plate reader
Procedure:
-
Coat a 96-well microplate with the peptide substrate.
-
Add the kinase, test inhibitor at various concentrations, and kinase buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the wells to remove excess reagents.
-
Add the anti-phosphotyrosine antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the detection substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition of kinase activity at each inhibitor concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCC827, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins (e.g., p-Akt)
Western blotting is used to detect the phosphorylation status of specific proteins in a sample, providing insight into the activation of signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated protein (e.g., anti-p-Akt Ser473)
-
Primary antibody for the total protein (e.g., anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor for a specified time, then lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the discussed inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Confirming AR-C102222 Specificity in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS), with other commonly used iNOS inhibitors. It includes experimental data to support the comparison and detailed protocols for researchers to confirm the specificity of this compound in primary cell cultures.
Introduction to iNOS and the Importance of Selective Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, septic shock, and some cancers. Therefore, selective inhibition of iNOS is a key therapeutic strategy to mitigate the detrimental effects of excessive NO production without interfering with the essential functions of nNOS and eNOS.
This compound is a spirocyclic fluoropiperidine quinazoline that has been identified as a potent and highly selective inhibitor of iNOS.[2][3] Its high selectivity makes it a valuable tool for studying the specific roles of iNOS in disease models and a promising candidate for therapeutic development.
Comparison of iNOS Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound compared to two other well-established iNOS inhibitors, 1400W and L-N6-(1-iminoethyl)lysine (L-NIL).
| Inhibitor | Target | IC50 / Ki | Selectivity |
| This compound | Human iNOS | IC50: 170 nM[3] | ~3000-fold selective over eNOS[2] |
| 1400W | Human iNOS | Kd: ≤ 7 nM[3] | iNOS vs. nNOS: Ki of 2 µM for nNOSiNOS vs. eNOS: Ki of 50 µM for eNOS[3] |
| L-NIL | Mouse iNOS | IC50: 3.3 µM[4] | ~28-fold selective over rat brain constitutive NOS (nNOS) (IC50: 92 µM)[4] |
Experimental Protocols for Confirming this compound Specificity
To confirm the on-target specificity of this compound in primary cell cultures, a series of experiments should be performed to measure its effect on iNOS expression, NO production, and downstream signaling pathways. Primary macrophages or other relevant cell types that can be stimulated to express iNOS are recommended for these assays.
Induction of iNOS Expression in Primary Cells
Objective: To induce the expression of iNOS in primary cells to a level that allows for the measurement of its activity and inhibition.
Methodology:
-
Isolate primary cells (e.g., bone marrow-derived macrophages) and culture them in appropriate media.
-
Stimulate the cells with a combination of lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for a predetermined time (e.g., 16-24 hours) to induce iNOS expression.
-
Include an unstimulated control group to confirm the absence of basal iNOS expression.
Assessment of iNOS Inhibition by Griess Assay
Objective: To quantify the production of nitrite, a stable and measurable end-product of NO, in the cell culture supernatant as an indicator of iNOS activity.
Methodology:
-
Pre-treat the iNOS-induced primary cells with varying concentrations of this compound and comparator inhibitors (e.g., 1400W, L-NIL) for 1-2 hours.
-
Collect the cell culture supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants and standards.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve. A dose-dependent decrease in nitrite concentration in the presence of the inhibitor indicates iNOS inhibition.
Analysis of iNOS Protein Expression
Objective: To confirm that the inhibitors are not affecting the expression level of the iNOS protein itself, but rather its enzymatic activity.
A. Western Blotting
-
Lyse the treated and untreated primary cells to extract total protein.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
B. Immunofluorescence
-
Grow primary cells on coverslips and induce iNOS expression as described above, followed by treatment with the inhibitors.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with a primary antibody against iNOS.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Evaluation of Downstream Signaling
Objective: To assess the impact of iNOS inhibition on a downstream effector of NO signaling, such as cyclic guanosine monophosphate (cGMP).
Methodology (cGMP ELISA):
-
Treat iNOS-induced primary cells with this compound and comparator inhibitors.
-
Lyse the cells and collect the lysates.
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit to measure the intracellular cGMP concentration according to the manufacturer's instructions.
-
A reduction in cGMP levels in the presence of the inhibitor would further confirm the on-target effect.
Visualizations
Caption: Experimental workflow for confirming this compound specificity.
Caption: iNOS signaling pathway and point of inhibition by this compound.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AR-C102222 Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic cross-reactivity of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound and its potential applications. While extensive data is available regarding its activity on nitric oxide synthase isoforms, information on its cross-reactivity with a broader range of enzymes is limited in publicly available literature.
Introduction to this compound
This compound is a spirocyclic quinazoline derivative that acts as a competitive inhibitor of the L-arginine binding site on nitric oxide synthase (NOS) enzymes.[1] It has demonstrated significant anti-inflammatory and antinociceptive properties in various preclinical models.[2] The therapeutic potential of selective iNOS inhibitors like this compound lies in their ability to mitigate the detrimental effects of excessive nitric oxide (NO) production in pathological conditions, without interfering with the essential physiological functions of constitutive NOS isoforms (eNOS and nNOS).[1]
Selectivity Profile of this compound against NOS Isoforms
This compound exhibits a high degree of selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is a critical attribute, as non-selective inhibition of NOS can lead to undesirable side effects, such as cardiovascular complications associated with the inhibition of eNOS.
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Other iNOS Inhibitors against NOS Isoforms
| Inhibitor | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS/nNOS Selectivity Ratio | iNOS/eNOS Selectivity Ratio |
| This compound | 20 | 1,200 | 60,000 | 60 | 3,000 |
| 1400W | 7 | 2,000 | 50,000 | ~286 | ~7,143 |
| Aminoguanidine | 2,100 | - | - | - | - |
| L-NIL | 3,300 | 92,000 | - | ~28 | - |
Data compiled from publicly available research.[3][4][5][6] Note: IC50 values can vary depending on the specific assay conditions.
Cross-Reactivity with Other Enzyme Families
Signaling Pathway and Experimental Workflows
iNOS Induction Signaling Pathway
The expression of inducible nitric oxide synthase (iNOS) is primarily regulated at the transcriptional level and is triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. The signaling cascade involves the activation of Toll-like receptor 4 (TLR4) by LPS, leading to the downstream activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, which ultimately drives the expression of the iNOS gene.[3]
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram illustrates a general workflow for determining the inhibitory activity of a compound against a target enzyme. This can be adapted for various enzyme classes and detection methods.
Experimental Protocols
Determination of NOS Inhibition by Monitoring L-Citrulline Formation
This method quantifies the activity of NOS enzymes by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant human iNOS, nNOS, or eNOS
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Tetrahydrobiopterin (BH4)
-
This compound and other test inhibitors
-
HEPES buffer
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH4.
-
Add the purified NOS enzyme to the reaction mixture.
-
Introduce varying concentrations of this compound or other inhibitors to the reaction wells.
-
Initiate the enzymatic reaction by adding L-[³H]arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Measurement of Nitric Oxide Production using the Griess Assay
This colorimetric assay is a common indirect method to measure NO production by quantifying the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour).
-
Induce iNOS expression by stimulating the cells with LPS and IFN-γ.
-
Incubate the cells for a period sufficient for NO production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of nitrite production for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a highly selective inhibitor of the inducible nitric oxide synthase (iNOS) with a significantly lower affinity for the constitutive isoforms, eNOS and nNOS. This high degree of selectivity within the NOS family is a promising characteristic for therapeutic applications where targeted inhibition of iNOS is desired. However, a comprehensive understanding of its cross-reactivity with other enzyme families is crucial for a complete safety and efficacy profile. The lack of publicly available data on the broader off-target effects of this compound highlights the need for further investigation in this area. The experimental protocols and workflows provided in this guide offer a framework for conducting such selectivity and inhibition studies.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Interaction between iNOS and COX-2 in hypoxia-induced retinal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of four widely studied selective inducible nitric oxide synthase (iNOS) inhibitors: 1400W, L-NIL, Aminoguanidine, and GW274150. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and in vivo efficacy.
Introduction to iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large quantities of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a critical signaling molecule in various physiological processes, its overproduction by iNOS can lead to tissue damage and contribute to the pathophysiology of numerous inflammatory diseases. Consequently, the development of selective iNOS inhibitors is a significant area of therapeutic interest. This guide offers a comparative analysis of key performance metrics for four prominent selective iNOS inhibitors.
Data Presentation
In Vitro Potency and Selectivity of iNOS Inhibitors
The following table summarizes the in vitro potency (IC50 or Ki) of 1400W, L-NIL, Aminoguanidine, and GW274150 against the three nitric oxide synthase isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). The selectivity index, calculated as the ratio of IC50 or Ki values for nNOS or eNOS to iNOS, is also presented to provide a clear comparison of isoform specificity.
| Inhibitor | iNOS | nNOS | eNOS | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) |
| 1400W | Kd ≤ 7 nM[1] | Ki = 2 µM[2] | Ki = 50 µM[2] | ~286 | ~7143 |
| L-NIL | IC50 = 3.3 µM[3] | IC50 = 92 µM[3] | - | 28[3] | - |
| Aminoguanidine | - | - | - | >50-fold vs nNOS & eNOS[4] | >50-fold vs nNOS & eNOS[4] |
| GW274150 | Kd = 40 nM[5] | >80-fold vs iNOS[5] | >100-fold vs iNOS[5] | >80 | >100 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
In Vivo Efficacy of Selective iNOS Inhibitors
This table outlines the in vivo effects of the selected iNOS inhibitors in various animal models of inflammation. It includes details on the model used, dosing regimen, and observed outcomes.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Outcomes |
| 1400W | Rat | Endotoxin-induced vascular injury | - | >50-fold more potent against iNOS than eNOS[2] |
| L-NIL | Mouse | Monosodium urate-induced inflammation | 5 and 10 mg/kg, pretreatment | Suppressed MSU-induced edema by 12% and 40% respectively[6] |
| Aminoguanidine | Mouse | Experimental Allergic Encephalomyelitis (EAE) | Intraperitoneal or intracisternal injection | Delayed the onset of EAE when administered during the induction phase[7] |
| GW274150 | Rat | Carrageenan-induced lung injury | 2.5, 5, and 10 mg/kg, i.p. before carrageenan | Dose-dependent reduction in pleural fluid accumulation and PMN infiltration[8] |
| GW274150 | Mouse | LPS-induced endotoxemia | 3.2 mg/kg, i.p. | ED50 for inhibition of plasma NOx levels[9] |
Experimental Protocols
iNOS Enzyme Activity Assay (L-Citrulline Assay)
This assay measures the activity of NOS enzymes by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Tissue homogenate or purified enzyme
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/ml calmodulin, 4 µM BH4, 10 µM FAD, 10 µM FMN)
-
[3H]L-arginine
-
NADPH
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex 50W-X8 resin (Na+ form)
-
Scintillation fluid
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, [3H]L-arginine, and NADPH.
-
Initiate the reaction by adding the enzyme source (tissue homogenate or purified iNOS).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Buffer.
-
Apply the reaction mixture to a column containing Dowex 50W-X8 resin to separate the unreacted [3H]L-arginine (which binds to the resin) from the [3H]L-citrulline (which flows through).
-
Collect the eluate containing [3H]L-citrulline.
-
Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the iNOS activity based on the amount of [3H]L-citrulline produced.
Nitric Oxide Measurement (Griess Assay)
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO2-), in biological fluids.
Materials:
-
Cell culture supernatant or other biological fluid
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Pipette 50 µL of standards and samples into the wells of a 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
References
- 1. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effect of AR-C102222: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of AR-C102222 with other selective inducible nitric oxide synthase (iNOS) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the overproduction of the pro-inflammatory mediator nitric oxide (NO) in various pathological conditions. Experimental data from preclinical rodent models demonstrate the significant anti-inflammatory and antinociceptive effects of this compound. This guide compares its performance with other notable iNOS inhibitors, namely Aminoguanidine, L-NIL, and 1400W, based on their selectivity and in vivo efficacy.
Data Presentation
In Vitro Potency and Selectivity of iNOS Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and alternative iNOS inhibitors against the three nitric oxide synthase isoforms. Lower IC50 values indicate higher potency. The selectivity index is calculated as the ratio of IC50 for eNOS or nNOS to the IC50 for iNOS, with higher values indicating greater selectivity for iNOS.
| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| This compound | Data not explicitly found for direct comparison in a single study | Data not explicitly found | Data not explicitly found | Reported to have excellent selectivity | ~3000-fold vs eNOS [1] |
| Aminoguanidine | 2.1[2] | - | - | - | - |
| L-NIL | 3.3[3] | 92[3] | - | 28-fold [3] | - |
| 1400W | Data not explicitly found | - | - | Reported to be highly selective[4] | - |
Note: A comprehensive head-to-head comparison of IC50 values across all three NOS isoforms for all compounds in a single study was not available in the searched literature. The provided data is compiled from multiple sources.
In Vivo Anti-inflammatory and Antinociceptive Activity
This table summarizes the effective doses and observed anti-inflammatory and antinociceptive effects of this compound and its alternatives in various rodent models.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect |
| This compound | Arachidonic Acid-Induced Ear Inflammation | 100 mg/kg | p.o. | Significantly reduced inflammation[5] |
| Freund's Complete Adjuvant-Induced Hyperalgesia | 100 mg/kg | p.o. | Attenuated mechanical hyperalgesia[5] | |
| Acetic Acid-Induced Writhing | 100 mg/kg | p.o. | Attenuated writhing[5] | |
| L5 Spinal Nerve Ligation | 30 mg/kg | i.p. | Significantly reduced tactile allodynia[5] | |
| Hindpaw Incision | 30 mg/kg | i.p. | Significantly reduced tactile allodynia[5] | |
| Aminoguanidine | Lipopolysaccharide-Induced Lung Injury | 50-150 mg/kg | - | Reduced interstitial inflammation and lymphoid infiltration[6] |
| L-NIL | Carrageenan-Induced Paw Edema | 5-25 mg/kg | i.p. | Dose-related inhibition of the late phase edema[7] |
| Monosodium Urate-Induced Inflammation | 10 mg/kg/day | i.p. | Significantly suppressed foot pad swelling[8] | |
| 1400W | Spinal Cord Injury | 10-20 mg/kg | i.v. or i.p. | Markedly reduced iNOS positive cells[4] |
Experimental Protocols
Arachidonic Acid-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory effects of compounds on edema induced by the topical application of arachidonic acid.
-
Animal Preparation: Male mice are used for this experiment.
-
Compound Administration: Test compounds, such as this compound, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation.
-
Induction of Edema: A solution of arachidonic acid (typically 0.1-4 mg) in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear.
-
Measurement of Edema: At a specific time point after induction (usually 1 hour), the thickness of both ears is measured using a digital caliper. The difference in thickness between the arachidonic acid-treated ear and the untreated ear is calculated as a measure of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group with that in the vehicle-treated control group.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, 30-60 minutes before carrageenan injection.
-
Induction of Edema: A subcutaneous injection of a 1% carrageenan suspension in saline (typically 0.1 mL) is made into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is determined by comparing the results from the treated groups with the control group.
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to induce a chronic inflammatory condition that resembles human rheumatoid arthritis.
-
Animal Preparation: Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of CFA (containing heat-killed Mycobacterium tuberculosis) is administered into the base of the tail or a hind paw.
-
Compound Administration: Treatment with the test compound or vehicle is typically initiated on the day of CFA injection or after the onset of clinical signs of arthritis and continues for a specified period (e.g., 2-3 weeks).
-
Assessment of Arthritis: The severity of arthritis is evaluated periodically by scoring the clinical signs (e.g., paw swelling, erythema, and joint stiffness) and measuring the paw volume.
-
Data Analysis: The arthritic score and the change in paw volume are compared between the treated and control groups to assess the anti-arthritic efficacy of the compound.
Mandatory Visualization
Caption: iNOS Signaling Pathway and this compound Inhibition.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AR-C102222: A Guide for Laboratory Professionals
Providing essential guidance for the safe and compliant disposal of the selective iNOS inhibitor, AR-C102222, this document outlines the necessary procedures for researchers and laboratory personnel. In the absence of specific manufacturer's disposal instructions, a conservative approach adhering to general principles of chemical waste management is required.
For research compounds like this compound, which is a spirocyclic fluoropiperidine quinazoline selective iNOS inhibitor, direct and specific disposal protocols are often not publicly available.[1][2] The responsibility for safe disposal therefore falls to the end-user, who must comply with local, state, and federal regulations. The following information provides a procedural framework for the proper handling and disposal of this compound, based on established guidelines for laboratory chemical waste.
Pre-Disposal Considerations and Waste Identification
Before beginning any process that will generate waste, it is crucial to establish a clear disposal plan. Since this compound is a research chemical, it has not been fully validated for medical applications and should be handled with caution.[3] All waste generated, including empty containers, contaminated personal protective equipment (PPE), and solutions, should be considered hazardous unless determined otherwise.
Key Principles for Handling this compound Waste:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected separately from non-hazardous and other types of chemical waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the name of the principal investigator or laboratory contact.
-
Container Integrity: Use compatible, leak-proof containers that can be securely closed.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of this compound and associated materials. This workflow is designed to guide researchers in making safe and compliant disposal choices.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, gloves, and other solid materials in a designated, compatible container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or scalpels, contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.[4]
-
-
Container Management:
-
Ensure all waste containers are properly labeled as described above.
-
Keep containers securely closed when not in use to prevent spills or the release of vapors.
-
Do not overfill containers; fill only to the designated fill line, typically around three-quarters full.[4]
-
-
Storage:
-
Store this compound waste in a designated and properly ventilated hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal service.
-
Untreated chemical waste, such as this compound, should not be disposed of in the regular trash or poured down the drain.[5]
-
Follow all institutional procedures for requesting a chemical waste pickup, which may involve completing a specific form or online request.
-
Regulatory Context
It is imperative to manage all chemical waste in accordance with national and local regulations. In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department will be familiar with these regulations and can provide specific guidance.
Disclaimer: This document provides general guidance. Researchers are responsible for consulting their institution's specific waste disposal policies and procedures and for complying with all applicable regulations.
References
Personal protective equipment for handling AR-C102222
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given that this compound is a research compound, a comprehensive Safety Data Sheet (SDS) with specific PPE recommendations is not publicly available. Therefore, standard laboratory precautions for handling solid chemical compounds of unknown toxicity should be strictly followed.
| PPE Category | Minimum Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If there is a risk of aerosolization or if handling large quantities, a properly fitted N95 respirator or higher is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of personnel.
Handling:
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Weighing: When weighing the solid compound, do so carefully to avoid creating dust.
-
Solution Preparation: For creating stock solutions, it is recommended to store them at or below -20°C.
Storage:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place.
-
Stock Solutions: As a best practice, store stock solutions at -20°C to ensure stability.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Waste Identification: this compound waste should be classified as chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Contaminated Materials: Any materials, such as gloves, pipette tips, and empty vials, that have come into contact with this compound should also be disposed of as chemical waste.
Experimental Protocol: Inhibition of iNOS in a Cellular Assay
The following is a general protocol for a common application of this compound. Researchers should adapt this protocol to their specific cell type and experimental conditions.
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages) in a suitable culture medium and allow them to adhere overnight.
-
Stimulation: To induce iNOS expression, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a predetermined time (e.g., 24 hours).
-
Inhibitor Treatment: Prepare various concentrations of this compound from a stock solution. Add the desired concentrations of this compound to the cell cultures 1 hour prior to stimulation.
-
Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent system.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of iNOS inhibition against the logarithm of the inhibitor concentration.
Workflow and Signaling Pathway Diagrams
To visually represent the procedural and biological aspects of working with this compound, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on iNOS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
